(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-10-6-7-3-4-11-8(9)5-7/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPXBKRCCXUABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693769 | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-37-3 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine chemical structure and properties
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of N-((2-bromopyridin-4-yl)methyl)ethan-1-amine
Introduction: The Strategic Value of the 2-Bromopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, central to numerous natural products and FDA-approved pharmaceuticals.[1][2] Its derivatives are foundational building blocks for constructing complex, biologically active molecules. Among these, 2-bromopyridines stand out as exceptionally versatile intermediates. The presence of a bromine atom at the 2-position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3] This allows for the strategic introduction of diverse molecular fragments, making it an invaluable tool in drug discovery programs, particularly in the development of kinase inhibitors for oncology.[4]
This technical guide focuses on a specific, novel derivative: (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine , systematically named N-((2-bromopyridin-4-yl)methyl)ethan-1-amine. While direct literature on this exact compound is sparse, its structural motifs—a reactive C2-bromo group and a functionalizable secondary amine at the C4-methyl position—suggest significant potential as a versatile building block. This document provides a comprehensive analysis based on established chemical principles, outlining a robust synthetic strategy, predicting its physicochemical properties, and exploring its potential applications for researchers, scientists, and drug development professionals.
Structural and Physicochemical Profile
The unique arrangement of functional groups in N-((2-bromopyridin-4-yl)methyl)ethan-1-amine dictates its chemical behavior and potential utility.
Chemical Structure:
Figure 1. Chemical Structure of N-((2-bromopyridin-4-yl)methyl)ethan-1-amine.
Predicted Physicochemical Data:
The following table summarizes the core physicochemical properties. Calculated values are derived from the chemical structure, while experimental data for the closely related N-methyl analog is provided for comparison.
| Property | Value | Source / Method |
| IUPAC Name | N-((2-bromopyridin-4-yl)methyl)ethan-1-amine | --- |
| Molecular Formula | C₈H₁₁BrN₂ | Calculated |
| Molecular Weight | 215.09 g/mol | Calculated |
| CAS Number | Not available | --- |
| Related Compound MW | 201.06 g/mol ((2-Bromo-pyridin-4-ylmethyl)-methyl-amine) | [5] |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Predicted ¹H NMR | Signals for ethyl (triplet, quartet), methylene (singlet), and pyridine protons (three distinct signals in the aromatic region). | Standard Chemical Principles |
| Predicted ¹³C NMR | Signals for ethyl carbons, methylene carbon, and five distinct pyridine ring carbons. | Standard Chemical Principles |
| Mass Spectrometry | Expected M+ and M+2 isotopic pattern characteristic of a monobrominated compound. | Standard Chemical Principles |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of the title compound can be efficiently achieved from the commercially available starting material, 2-bromo-4-methylpyridine.[6] The proposed two-step synthesis leverages a selective radical bromination followed by a standard nucleophilic substitution.
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2-Bromo-pyridin-4-ylmethyl)-methyl-amine - Anichem [anichemllc.com]
- 6. 4926-28-7|2-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a bromo-substituted pyridine ring linked to a secondary amine via a methylene bridge, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of the bromine atom at the 2-position allows for facile functionalization through various cross-coupling reactions, while the secondary amine provides a key site for pharmacophore elaboration. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this important building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the CAS number and molecular formula are well-established, detailed experimental data on physical properties such as boiling and melting points are not widely available in the public domain. The values provided should be considered in this context.
| Property | Value |
| CAS Number | 1289386-37-3 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
Synthetic Pathways
The synthesis of this compound can be approached through two primary and logically sound strategies, both commencing from readily accessible starting materials. The choice of pathway may depend on the availability of precursors and the desired scale of the synthesis.
Route 1: Reductive Amination of 2-Bromo-pyridine-4-carbaldehyde
This is a highly efficient and widely employed method for the formation of secondary amines. The reaction proceeds via the initial formation of an imine intermediate from the condensation of 2-bromo-pyridine-4-carbaldehyde with ethylamine, which is then reduced in situ to the target amine.
Physicochemical Profiling & Synthetic Utility of 2-Bromo-x-Aminopyridines
[1][2]
Executive Summary
The 2-bromo-pyridine amine scaffold represents a privileged class of heterocycles in drug discovery.[1][2] Characterized by the juxtaposition of a reactive electrophile (C2-Br) and a tunable nucleophile (exocyclic amine), these derivatives serve as critical linchpins in the synthesis of complex pharmaceutical agents.[1] This guide provides a rigorous analysis of their physicochemical behavior, focusing on the electronic "push-pull" dynamics that dictate their reactivity, solubility, and solid-state properties.[1]
Structural Landscape & Isomerism
The physicochemical behavior of 2-bromo-pyridine amines is strictly governed by the positional relationship between the bromine atom (at C2) and the amino group.[1][2] The three primary isomers exhibit distinct electronic profiles:
| Isomer | Structure Name | CAS No. | Melting Point | Electronic Character |
| A | 3-Amino-2-bromopyridine | 39856-58-1 | 76–80 °C | Ortho-effect; steric crowding; weak basicity.[1][2] |
| B | 4-Amino-2-bromopyridine | 7598-35-8 | 92–96 °C | Strong resonance donation (para-like); highest basicity of the set.[1][2] |
| C | 5-Amino-2-bromopyridine | 13534-97-9 | 77–81 °C | Meta-relationship; moderate basicity; minimal steric interference at C2.[1][2] |
Note: The isomer 2-amino-4-bromopyridine (CAS 84249-14-9) is a distinct scaffold often confused with this series.[2] It has a significantly higher melting point (142–146 °C) due to the formation of symmetric hydrogen-bonded dimers characteristic of 2-aminopyridines.[1][2]
Physicochemical Parameters
Acid-Base Dissociation (pKa)
The basicity of the pyridine nitrogen (
-
Baseline: Unsubstituted pyridine has a pKa of ~5.2.[1]
-
The Bromine Effect: The C2-Br exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the ring nitrogen.[1][2]
-
The Amine Effect: The exocyclic amine acts as an electron donor (+R), raising the pKa.[1]
Theoretical Ranking:
-
4-Amino-2-bromopyridine: The amino group at C4 can delocalize its lone pair directly onto the ring nitrogen via resonance, significantly counteracting the -I effect of the bromine.[1][2] (Est. pKa ~ 6.0–7.0).
-
3-Amino-2-bromopyridine: The amino group is ortho to the bromine and meta to the nitrogen.[1][2] Resonance stabilization is weaker, and the -I effect of Br dominates.[1] (Est. pKa ~ 2.5–3.5).
Lipophilicity (LogP) & Solubility
-
LogP: These derivatives generally fall in the range of 1.2 – 1.4 .[1][2] They are lipophilic enough to cross cell membranes but possess sufficient polarity for oral bioavailability.
-
Solubility:
-
Aqueous: Sparingly soluble in neutral water. Solubility increases drastically at pH < 4 due to protonation of
. -
Organic: Highly soluble in DCM, DMSO, and Methanol.
-
Electronic Effects Visualization
The following diagram illustrates the competing electronic effects that determine the reactivity of the 4-amino isomer.
Figure 1: Electronic push-pull dynamics in 4-amino-2-bromopyridine. The amine resonance (+R) fights the bromine induction (-I).[1][2]
Synthetic Utility & Reactivity[2]
The "Killer App": Buchwald-Hartwig Amination
The 2-bromo position is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.[1][2] However, the presence of the free amine and the basic pyridine nitrogen presents a challenge: Catalyst Poisoning .[1]
The Problem: The
Synthetic Workflow
Figure 2: Strategic workflow for utilizing 2-bromo-aminopyridines in library synthesis.
Experimental Protocols
Protocol 1: Determination of pKa (Spectrophotometric Method)
Standard titration is often inaccurate for low pKa bases. UV-Vis spectroscopy is preferred.[1][2]
-
Preparation: Dissolve 2-bromo-aminopyridine (0.05 mM) in a constant ionic strength buffer (KCl 0.1 M).
-
Scan: Record UV spectra (200–400 nm) at pH 1.0 (fully protonated) and pH 10.0 (fully neutral) to identify
shifts. -
Titration: Prepare buffers ranging from pH 1.0 to 9.0 in 0.5 unit increments.
-
Measurement: Measure Absorbance at
for each pH. -
Calculation: Plot Absorbance vs. pH. The inflection point (sigmoid fit) corresponds to the pKa.
-
Self-Validation: The isosbestic point (where all curves cross) must be sharp. If it drifts, decomposition or precipitation is occurring.
-
Protocol 2: Optimized Buchwald-Hartwig Coupling
Designed to overcome pyridine poisoning.[1][2]
-
Reagents:
-
Procedure:
-
Charge solid reagents into a reaction vial.
-
Evacuate and backfill with
(3 cycles). -
Add solvent and amine via syringe.
-
Heat to 100 °C for 12 hours.
-
-
Workup: Filter through Celite (to remove Pd black), concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Solid-State Properties & Handling
-
H-Bonding: In the solid state, these molecules form "head-to-tail" hydrogen-bonded chains.[1][2] The amino hydrogen (
) donates to the ring nitrogen ( ) of a neighboring molecule. -
Polymorphism: 3-amino-2-bromopyridine is known to exhibit polymorphism.[1][2] Recrystallization from different solvents (Ethanol vs. Hexane) may yield different crystal habits affecting flowability.
-
Safety (GHS):
References
-
Buchwald-Hartwig Amination of 2-Bromopyridines
-
Physicochemical Data (3-Amino-2-bromopyridine)
-
Physicochemical Data (4-Amino-2-bromopyridine)
-
Hammett Substituent Constants
- Title: Hammett substituent constants and their modified values.
- Source: University of Trieste (Moodle).
-
URL:[Link]
Sources
- 1. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine in DMSO and methanol
Technical Assessment: Solubility Profile of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Executive Summary This technical guide provides a comprehensive solubility and handling profile for This compound , a critical intermediate in medicinal chemistry often employed as a building block for kinase inhibitors and heterocyclic scaffolds.
Based on physicochemical principles and structural analogy to verified pyridine derivatives (e.g., 2-bromo-4-methylpyridine), this compound exhibits high solubility in DMSO (>100 mM) , making it the preferred solvent for stock solution preparation. Solubility in methanol is good , serving as an ideal solvent for intermediate dilutions and LC-MS analysis. However, the distinction between the free base (lipophilic, low water solubility) and the hydrochloride salt (hydrophilic, high water solubility) is the single most critical factor in experimental design.
Physicochemical Characterization
Understanding the structural pharmacophore is prerequisite to predicting solubility behavior.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₈H₁₁BrN₂ | Low MW facilitates dissolution. |
| Molecular Weight | ~215.09 g/mol | Ideal fragment size; kinetically fast dissolution. |
| LogP (Predicted) | ~1.2 – 1.6 | Moderately lipophilic. Requires organic co-solvent for aqueous assays. |
| H-Bond Donors | 1 (Secondary Amine) | Facilitates solvation in protic solvents (MeOH). |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Excellent interaction with DMSO (dipole-dipole). |
| pKa (Predicted) | ~8.5 (Amine), ~2.5 (Pyridine) | pH Dependent: Soluble in acidic aqueous media; precipitates at basic pH. |
Solvent Compatibility & Protocols
A. Dimethyl Sulfoxide (DMSO)[1]
-
Solubility Status: Excellent (Preferred Stock Solvent)
-
Saturation Limit: Typically >200 mM for the free base.
-
Mechanism: DMSO acts as a strong hydrogen bond acceptor, stabilizing the amine proton, while its high dielectric constant solvates the polarizable bromine-pyridine core.
-
Application: Compound libraries, biological assay stocks, cryo-storage.
Protocol: Preparation of 100 mM Stock Solution
-
Calculate: For 10 mg of compound (MW 215.09), required DMSO volume is:
-
Weigh: Weigh the solid into a generic amber glass vial (avoid polystyrene).
-
Add: Dispense anhydrous DMSO (Grade ≥99.9%) directly onto the solid.
-
Agitate: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes (bath temp < 30°C).
-
Inspect: Solution should be clear and colorless/light yellow.
B. Methanol (MeOH)
-
Solubility Status: Good
-
Saturation Limit: Typically 50–100 mM .
-
Mechanism: The secondary amine acts as both an H-bond donor and acceptor with MeOH.
-
Application: LC-MS sample preparation, reaction solvent, intermediate dilutions.
-
Risk Warning (SnAr): While 2-bromopyridines are relatively stable, prolonged heating in methanol can theoretically lead to slow nucleophilic aromatic substitution (SnAr), replacing the bromine with a methoxy group. Store MeOH solutions at -20°C and use within 24 hours.
C. Aqueous Media (Water/Buffer)
-
Free Base: Poor (< 1 mM) . Requires acidification (e.g., 0.1% Formic Acid) to protonate the amine.
-
HCl Salt: High (> 50 mM) . Readily soluble in water.
Experimental Determination Protocols
If exact solubility data is required for a regulatory filing or critical assay, use the following self-validating workflows.
Workflow Visualization
Figure 1: Decision tree for solubility determination, distinguishing between kinetic (visual) and thermodynamic (HPLC) methods.
Protocol A: Visual "Kinetic" Solubility (Tier 1)
Use for quick range-finding before biological assays.
-
Weigh 1.0 mg of compound into a clear HPLC vial.
-
Add 10 µL of DMSO (corresponds to 100 mg/mL).
-
Vortex.[1] If dissolved, solubility is >100 mg/mL .
-
If undissolved, add DMSO in 10 µL increments until clear.
-
Calculation: Solubility (mg/mL) = Mass (mg) / Total Volume (mL).
Protocol B: Thermodynamic Solubility by HPLC (Tier 2)
Use for formulation stability.
-
Add excess solid (~5 mg) to 0.5 mL solvent (Methanol or PBS).
-
Shake at 25°C for 24 hours (equilibrium).
-
Filter supernatant through a 0.22 µm PTFE filter (Nylon binds amines).
-
Inject onto HPLC (C18 column, Water/Acetonitrile gradient).
-
Quantify against a standard curve prepared from the DMSO stock.
Stability & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, Desiccated | Prevents hygroscopic uptake (amine salts are hygroscopic). |
| Storage (DMSO Stock) | -20°C or -80°C | DMSO freezes at 19°C; frozen state prevents degradation. |
| Freeze-Thaw | Limit to < 5 cycles | Repeated condensation introduces water, risking precipitation. |
| Container | Amber Glass | Protects brominated motif from potential photolysis. |
| Safety | Nitrile Gloves | DMSO permeates skin, carrying the compound into the bloodstream. |
References
-
Linnell, R. (1960).[2] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290.[2] Link
- Establishes the baseline pKa and solubility behavior of the 2-bromopyridine scaffold.
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
- Authoritative source on solubility rules for drug-like intermedi
-
Sigma-Aldrich. "Product Specification: 2-Bromo-4-methylpyridine (CAS 4926-28-7)." Link
- Provides physical property benchmarks for the closest structural analog.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14512957, (2-Bromopyridin-4-yl)methanol." Link
- Verifies the solubility profile of the alcohol analog in polar solvents.
Sources
Technical Guide: pKa Modulation of Secondary Amines in 2-Bromo-Pyridine Scaffolds
The following technical guide is structured to serve as a definitive reference for medicinal chemists and structural biologists working with halogenated pyridine scaffolds.
Executive Summary: The "Warhead and Handle" Dilemma
In medicinal chemistry, the 2-bromopyridine scaffold represents a unique "Janus" interface. The bromine atom serves as a versatile synthetic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), yet if retained in the final pharmacophore, it acts as a potent electronic modulator.
This guide analyzes the acid dissociation constants (pKa) of secondary amines attached to this scaffold. The core challenge is the electronic "tug-of-war" between the strongly electron-withdrawing 2-bromo substituent (which lowers pKa) and the electron-donating secondary amine (which raises pKa). Understanding this balance is critical for optimizing solubility, membrane permeability, and avoiding off-target toxicity (e.g., hERG inhibition).
Theoretical Framework: Electronic & Structural Determinants
The Protonation Site
For aminopyridines, the site of protonation is almost exclusively the pyridine ring nitrogen (N1) , not the exocyclic amine nitrogen.
-
Reasoning: The lone pair on the exocyclic amine is delocalized into the aromatic
-system (Resonance Effect, ), rendering it less available for protonation. -
Consequence: Protonation at N1 stabilizes the resulting cation via resonance contributions from the exocyclic amine.
The 2-Bromo Effect (The "pKa Crash")
A bromine atom at the 2-position exerts a massive electron-withdrawing inductive effect (
-
Pyridine pKa: ~5.2
-
2-Bromopyridine pKa: ~0.71[1]
-
Net Shift:
units.
The Secondary Amine Effect (The "Rescue")
Substituting the ring with a secondary amine (e.g., -NHMe) introduces a strong electron-donating resonance effect (
-
4-Aminopyridine pKa: ~9.17
-
4-(Methylamino)pyridine pKa: ~9.5 (Alkyl group adds slight
stabilization).
Quantitative Data Analysis
The following table synthesizes experimental and high-confidence predicted values to illustrate the electronic interplay.
| Scaffold Structure | Substituent (Position) | pKa (Experimental/Predicted) | Electronic Driver |
| Pyridine | None | 5.23 | Baseline |
| 2-Bromopyridine | 2-Br | 0.71 | Strong |
| 2-Aminopyridine | 2-NH₂ | 6.86 | |
| 4-Aminopyridine | 4-NH₂ | 9.17 | Strong |
| 4-(Methylamino)pyridine | 4-NHMe | ~9.50 | |
| 2-Bromo-4-aminopyridine | 2-Br, 4-NH₂ | ~5.72 | Competition: 2-Br lowers, 4-NH₂ raises |
| 2-Bromo-3-aminopyridine | 2-Br, 3-NH₂ | ~1.5 - 2.0 | 3-Pos has weak resonance overlap with N1 |
Visualization of SAR Logic
The following diagram maps the structural activity relationship (SAR) governing these pKa shifts.
Caption: SAR Logic Flowchart illustrating the electronic tug-of-war between the 2-bromo warhead and amine handle.
Predictive Modeling: The Hammett Equation
For rapid estimation of new analogs without synthesis, use the Hammett equation adapted for heterocyclic systems.
Where:
-
(Reaction constant) for pyridine protonation
. - (Hammett constant) depends on position relative to the Ring Nitrogen.
Key Sigma Values for Bromine:
- (Br at C3/C5): +0.39
- (Br at C4): +0.23
- (Br at C2): Complex (due to steric/field effects, treat as large positive, approx +0.8 to +1.0).
Calculation Example: 2-Bromo-4-(methylamino)pyridine
-
Start with 4-(methylamino)pyridine base: pKa
. -
Apply 2-Br effect (Ortho to N, Meta to amine).
-
The 2-Br exerts a massive drag. Empirical data suggests a drop of ~3.5 to 4 units from the amino-pyridine baseline.
-
Predicted pKa:
. (Matches literature prediction of 5.72).
Experimental Protocol: Potentiometric Titration
While prediction is useful, the "Gold Standard" for pKa determination in drug discovery is Potentiometric Titration.
Objective: Determine the precise thermodynamic pKa of a sparingly soluble 2-bromo-pyridine derivative.
Materials & Setup
-
Instrument: Mettler Toledo T5/T7 or Sirius T3 (preferred for micro-scale).
-
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).
-
Co-solvent: Methanol or Dioxane (if compound is insoluble in water).
Step-by-Step Workflow
-
Calibration: Calibrate pH electrode using 3 buffers (pH 2.0, 7.0, 12.0) at 25°C. Slope must be >98%.
-
Blank Titration: Run a titration on the solvent/ISA background to subtract water/carbonate interference.
-
Sample Preparation:
-
Weigh 1–3 mg of compound (accurate to 0.01 mg).
-
Dissolve in minimal co-solvent (if needed) and make up to 10 mL with 0.15 M KCl.
-
Critical: Ensure solution is acidic (pH < 3) at start by adding excess HCl. We titrate up to see the deprotonation of the pyridinium ion.
-
-
Titration Run:
-
Titrate with 0.1 M KOH in small increments (0.5 µL - 5 µL).
-
Wait for electrode stability (<0.1 mV/s drift) before recording points.
-
Cover range pH 2.0 to pH 11.0.
-
-
Data Processing (Yasuda-Shedlovsky):
-
If co-solvent was used, perform titrations at 3 different ratios (e.g., 20%, 30%, 40% MeOH).
-
Plot
vs. (dielectric constant). -
Extrapolate to 0% co-solvent to get aqueous pKa.
-
Experimental Workflow Diagram
Caption: Decision tree for accurate pKa determination of sparingly soluble pyridine scaffolds.
Strategic Implications for Drug Design
-
Solubility: If your 2-bromo-pyridine scaffold has a pKa < 4.0, it will be neutral at gastric pH (1.5 - 3.5), potentially limiting dissolution rate. Adding a secondary amine at the 4-position can raise pKa to ~5-6, ensuring ionization in the gut and improving bioavailability.
-
Permeability: A pKa > 8.0 often leads to high ionization at physiological pH (7.4), reducing membrane permeability. The 2-bromo group effectively "tames" the basicity of 4-aminopyridines, bringing them into the "Goldilocks zone" (pKa 5-7).
References
-
Linnell, R. (1960). "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290. Link
-
Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines". Journal of the Chemical Society.[2] (Foundational text for aminopyridine pKa values).
-
IUPAC. (2025).[3][4] "Digitized pKa Dataset: Pyridine, 2-bromo-". IUPAC Dissociation Constants. Link
-
PubChem. (2025).[4][5] "Compound Summary: 2-Amino-4-bromopyridine". National Library of Medicine. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
Sources
- 1. 2-Amino-4-bromopyridine | 84249-14-9 [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. 4-(Methylamino)pyridine | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Structural Characterization and Synthetic Utility of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
The following technical guide details the structural, synthetic, and application-based profile of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine , a critical bifunctional intermediate in medicinal chemistry.
Chemical Identity & Digital Representation[1]
The molecule This compound (also known as N-ethyl-1-(2-bromopyridin-4-yl)methanamine) represents a strategic scaffold in Fragment-Based Drug Discovery (FBDD). It features a pyridine core substituted at the 2-position with a bromine atom (an electrophilic handle for cross-coupling) and at the 4-position with an ethylaminomethyl group (a nucleophilic handle for library expansion).
Core Identifiers
| Descriptor | Value |
| IUPAC Name | N-[(2-bromopyridin-4-yl)methyl]ethanamine |
| Common Name | This compound |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Canonical SMILES | CCNCc1ccnc(Br)c1 |
| Isomeric SMILES | CCNCc1cc(Br)nc1 |
| InChI String | InChI=1S/C8H11BrN2/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5,11H,2,6H2,1H3 |
| InChIKey | Computed from SMILES: PJOQXYVCJQZJID-UHFFFAOYSA-N |
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| cLogP | ~1.42 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| TPSA | 24.9 Ų | High membrane permeability potential. |
| pKa (Base) | ~8.9 (Amine) | Protonated at physiological pH; good solubility in aqueous media. |
| H-Bond Donors | 1 | Secondary amine offers a single donor site. |
| H-Bond Acceptors | 2 | Pyridine nitrogen and amine nitrogen.[1] |
Synthetic Pathways
The synthesis of this compound is most efficiently achieved via Reductive Amination . This pathway is preferred over direct alkylation due to the prevention of over-alkylation (quaternary ammonium salt formation) and milder reaction conditions.
Primary Route: Reductive Amination
This protocol utilizes 2-bromoisonicotinaldehyde (2-bromo-4-pyridinecarboxaldehyde) as the electrophile and ethylamine as the nucleophile.
Reagents & Conditions:
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
-
Rationale: NaBH(OAc)₃ is milder than NaBH₄ and does not reduce the aldehyde or the pyridine ring, selectively reducing the intermediate iminium ion.
-
-
Additives: Acetic acid (AcOH) to catalyze imine formation (maintain pH ~5-6).
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a reaction vessel with 2-bromoisonicotinaldehyde (1.0 equiv) and DCE (0.2 M concentration).
-
Add ethylamine (1.2 equiv, typically as a THF solution or hydrochloride salt with TEA).
-
Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 1–2 hours to ensure equilibrium formation of the imine/iminium species.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control exotherm.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO₃ (pH ~8-9).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (SiO₂), eluting with DCM/MeOH/NH₄OH (95:5:0.5) to isolate the secondary amine.
-
Alternative Route: Nucleophilic Substitution
-
Precursor: 2-Bromo-4-(bromomethyl)pyridine.
-
Reagent: Ethylamine (excess).
-
Drawback: High risk of forming the tertiary amine (bis-alkylation). Requires a large excess of ethylamine to suppress side reactions, making purification difficult.
Visualizing the Workflow
The following diagrams illustrate the structural connectivity and the synthetic logic.
Structural & Synthetic Logic Diagram
Caption: Figure 1. Reductive amination pathway utilizing mild hydride transfer to ensure chemoselectivity.
Divergent Medicinal Chemistry Applications[2]
This scaffold acts as a "bifunctional linker," allowing independent modification at two distinct sites.
Caption: Figure 2.[5] Divergent synthesis strategy. The 2-bromo position enables cross-coupling, while the amine allows library decoration.
Analytical Verification Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following analytical standards.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Look for three distinct aromatic protons.
-
δ ~8.3 ppm (d, J=5 Hz, 1H, H-6 position).
-
δ ~7.5 ppm (s, 1H, H-3 position, ortho to Br).
-
δ ~7.2 ppm (d, 1H, H-5 position).
-
-
Benzylic Linker: δ ~3.8 ppm (s, 2H, Ar-CH ₂-N).
-
Ethyl Group:
-
δ ~2.7 ppm (q, 2H, N-CH ₂-CH₃).
-
δ ~1.1 ppm (t, 3H, N-CH₂-CH ₃).
-
-
-
¹³C NMR: Expect 8 unique carbon signals. Key diagnostic peak: C-Br carbon at ~143 ppm.[1]
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Isotopic Pattern: A characteristic 1:1 doublet for the [M+H]⁺ ion due to the ⁷⁹Br and ⁸¹Br isotopes.
-
m/z ~215.0 and 217.0.
-
References
-
PubChem Compound Summary. (2025). 2-Bromo-N-ethyl-4-pyridinemethanamine. National Center for Biotechnology Information. [Link]
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
Sources
- 1. 1564605-44-2|2-Bromo-N-ethylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Guide to 2-Bromo-4-Substituted Pyridines: Synthesis, Reactivity, and Applications
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, 2-bromo-4-substituted pyridines represent a "privileged scaffold."[1] This specific substitution pattern offers a unique dual-handle system: the C2-bromide serves as a robust electrophile for late-stage diversification (often connecting the "hinge-binding" motif in kinase inhibitors), while the C4-substituent modulates physicochemical properties (lipophilicity, pKa) or provides a vector for extending into solvent-exposed pockets.
This guide moves beyond basic textbook synthesis, analyzing the causality behind route selection and the intrinsic reactivity differences that govern the regioselective functionalization of these intermediates.
Structural & Electronic Logic
Understanding the electronic bias of the pyridine ring is prerequisite to successful manipulation.
The C2 vs. C4 Reactivity Dichotomy
In 2,4-dihalopyridines (or 2-bromo-4-functionalized systems), the C2 and C4 positions are not created equal.
-
Nucleophilic Aromatic Substitution (
): The C4 position is generally more reactive than C2.[2][3]-
Reasoning: While both positions allow delocalization of the negative charge onto the ring nitrogen (Meisenheimer complex), the C4 position is less sterically hindered. Furthermore, the LUMO coefficient is typically higher at C4, making it the kinetic point of attack for nucleophiles.
-
-
Palladium-Catalyzed Cross-Coupling: The order of reactivity is dominated by the bond dissociation energy (BDE) of the carbon-halogen bond: C-I > C-Br > C-Cl .
-
Strategic Implication: To achieve regioselectivity, one must either exploit the inherent electronic bias (C4 > C2 for identical halogens) or use "mixed halogen" strategies (e.g., 2-bromo-4-iodopyridine) to force the reaction at the desired site.
-
Visualization: Regioselectivity Logic
The following diagram illustrates the decision matrix for functionalizing 2-bromo-4-substituted pyridines.
Figure 1: Decision matrix for regioselective functionalization based on the C4-substituent nature.
Synthetic Pathways: The "Make"
We define three primary "self-validating" workflows for accessing these cores. The choice of route depends entirely on the stability of the C4-substituent.
Route A: The Sandmeyer Approach (For Alkyl/Aryl Groups)
This is the industrial standard for 2-bromo-4-methylpyridine . It relies on the diazotization of 2-amino-4-methylpyridine.[4]
-
Mechanism: Formation of the diazonium salt followed by displacement with bromide (
or generated in situ). -
Critical Control Point: Temperature control (-5°C to 0°C) is non-negotiable to prevent phenol formation (hydrolysis of the diazonium salt).
Route B: The "Halogen Dance" (For 2-Bromo-4-Iodopyridine)
This route is elegant and provides access to the highly versatile 2-bromo-4-iodo intermediate.
-
Mechanism: Lithium-Diisopropylamide (LDA) performs a kinetic deprotonation at C3 of 2-bromopyridine. The lithiated species isomerizes (the "dance") to the thermodynamically more stable C4-lithio species, which is then quenched with Iodine.
-
Why it works: The C4-Li species is stabilized by the adjacent ring nitrogen less than C3, but the steric relief and chelation effects drive the equilibrium to C4.
Route C: Directed Ortho-Metalation (DoM) (For Alkoxy Groups)
Used for 2-bromo-4-methoxypyridine .
-
Mechanism: 4-methoxypyridine is treated with a directing group or simple lithiation conditions (n-BuLi), followed by a bromine source. Note: Often, it is more efficient to perform
on 2-bromo-4-chloropyridine with NaOMe if the dichloro precursor is available.
Comparative Data: Synthesis Efficiency
| Target Intermediate | Preferred Route | Key Reagents | Yield (Typ.) | Critical Impurity |
| 2-Bromo-4-methylpyridine | Sandmeyer | 85-92% | 2-hydroxy-4-methylpyridine | |
| 2-Bromo-4-iodopyridine | Halogen Dance | 60-70% | 2-bromo-3-iodopyridine | |
| 2-Bromo-4-methoxypyridine | 90-95% | 2,4-dimethoxypyridine | ||
| 2-Bromo-4-chloropyridine | Vilsmeier-Haack / | 75-80% | 2,4-dichloropyridine |
Detailed Experimental Protocols
These protocols are selected for their reproducibility and scalability.
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine (Sandmeyer)
Source: Adapted from Organic Syntheses and BenchChem technical notes [1, 2].
-
Preparation: In a 3-neck flask equipped with a mechanical stirrer and internal thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% HBr (approx. 7.0 eq).
-
Cooling: Submerge the flask in an ice-salt bath. Cool internal temperature to -5°C .
-
Bromine Addition: Add molecular Bromine (
) (3.0 eq) dropwise.[5] Caution: Exothermic. Maintain temp < 0°C. A yellow perbromide slurry will form. -
Diazotization: Add a solution of
(2.5 eq) in water dropwise over 90 minutes. Critical: Do not allow temp to rise above 0°C.[5][6] -
Quench: Stir for 30 mins at 0°C. Slowly add 50% NaOH solution until pH ~10, keeping temp < 20°C.
-
Workup: Extract with diethyl ether or MTBE (3x). Dry organics over
.[4][5][7] Concentrate. -
Purification: Distillation (reduced pressure) or silica plug.
Protocol 2: Synthesis of 2-Bromo-4-methoxypyridine ( )
Source: GuideChem / ChemicalBook validated procedures [3, 4].
-
Reagents: 2-Bromo-4-chloropyridine (1.0 eq), Sodium Methoxide (1.2 eq), DMSO (10 vol).
-
Reaction: Dissolve substrate in DMSO. Add NaOMe powder in portions at room temperature.
-
Heating: Heat to 80-100°C for 4-6 hours. Monitor by HPLC/TLC for disappearance of starting material. Note: C4-Cl is displaced preferentially over C2-Br due to the steric and electronic factors described in Section 2.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[5] Wash organic layer with brine to remove DMSO.
-
Yield: Typically >90% as a colorless oil/solid.
Applications in Drug Discovery
The 2-bromo-4-substituted pyridine core is a staple in kinase inhibitor design.[1]
-
Case Study: BRAF Inhibitors Many Type II kinase inhibitors utilize a "linker-hinge" strategy. The pyridine nitrogen often interacts with the hinge region of the kinase ATP-binding site.
-
Step 1: Suzuki coupling at C4 (using 2-bromo-4-iodopyridine) attaches the "tail" that extends into the solvent or allosteric pocket.
-
Step 2: Buchwald-Hartwig amination at C2 (displacing the Bromide) installs the amino-aryl motif that forms key hydrogen bonds.
-
Workflow Visualization: Kinase Inhibitor Synthesis
Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C-I and C-Br bonds.
References
-
Allen, C. F. H.; Thirtle, J. R. 2-Bromopyridine.[8][9] Organic Syntheses, Coll. Vol. 3, p.136 (1955). [Link]
-
Lutz, M. et al. Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules 2021, 26(16), 5039. (Provides mechanistic insight into C2 vs C4 selectivity). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine via Reductive Amination
Prepared by: Gemini, Senior Application Scientist
Introduction
(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine is a valuable substituted pyridine derivative, a structural motif frequently encountered in medicinal chemistry and drug development. This guide provides a detailed, field-proven protocol for the synthesis of this secondary amine from its corresponding aldehyde, 2-bromo-isonicotinaldehyde, and ethylamine. The chosen synthetic strategy is a one-pot direct reductive amination, a highly efficient and widely utilized transformation in modern organic synthesis.[1][2][3]
This application note is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanism, the rationale behind reagent selection, and a comprehensive, self-validating protocol designed for reproducibility and high yield.
Mechanistic Rationale & Reagent Selection
The conversion of an aldehyde and a primary amine to a secondary amine is achieved through a two-stage process that can be conveniently performed in a single reaction vessel.[4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ethylamine on the carbonyl carbon of 2-bromo-isonicotinaldehyde. This forms an unstable carbinolamine intermediate, which rapidly dehydrates to form a C=N double bond, yielding an imine. In the slightly acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion.[5][6]
-
Hydride Reduction: The iminium ion is then reduced by a hydride-donating reagent to furnish the final secondary amine product.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
The success of a one-pot reductive amination hinges on the choice of the reducing agent.[4] The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[4][7]
-
Why not NaBH₄? Sodium borohydride is a powerful reducing agent that can readily reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a significant byproduct and reducing the overall yield of the desired amine.[8]
-
Why not NaBH₃CN? Sodium cyanoborohydride is selective for the iminium ion. However, its use is discouraged in modern labs due to the generation of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[8][9]
-
Why STAB is the Optimal Choice: Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is a milder and more selective reducing agent.[7] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it slow to react with aldehydes but highly reactive toward the more electrophilic iminium ion.[7] This high selectivity allows for the entire reaction to be conducted in one pot with all reagents present from the start, simplifying the procedure and maximizing efficiency.[4] Furthermore, it is a safer alternative as it does not produce toxic byproducts.[4]
Caption: Reaction mechanism for the synthesis of the target amine.
Experimental Protocol
This protocol is optimized for a 0.5 mmol scale reaction. Reagent quantities can be adjusted proportionally for larger or smaller scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-bromo-isonicotinaldehyde | ≥97% Purity | Sigma-Aldrich | Starting material. |
| Ethylamine solution | 2.0 M in THF | Sigma-Aldrich | Reagent. Can be titrated before use. |
| Sodium triacetoxyborohydride (STAB) | Reagent Grade, ≥97% | Sigma-Aldrich | Reducing agent. Moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Acetic Acid, Glacial | ACS Reagent, ≥99.7% | Fisher Scientific | Catalyst. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Round-bottom flask (50 mL) | - | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Nitrogen line with bubbler | - | - | To maintain an inert atmosphere. |
| Syringes and needles | - | - | For liquid transfers. |
| Separatory funnel (100 mL) | - | - | For extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask thoroughly and equip it with a rubber septum. Purge the flask with dry nitrogen for 5 minutes.
-
Reactant Loading: Under a positive pressure of nitrogen, add 2-bromo-isonicotinaldehyde (93 mg, 0.5 mmol, 1.0 eq) to the flask, followed by 10 mL of anhydrous dichloromethane (DCM). Stir the mixture until the aldehyde is fully dissolved.
-
Amine and Catalyst Addition: Using a syringe, add the 2.0 M solution of ethylamine in THF (0.3 mL, 0.6 mmol, 1.2 eq) to the stirring solution. Follow this with the addition of one drop of glacial acetic acid.
-
Causality Note: Acetic acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the formation of the reactive iminium ion.[7] Using a slight excess of the amine helps to drive the imine formation equilibrium forward.
-
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 20-30 minutes. This pre-stirring period ensures sufficient formation of the imine/iminium ion intermediate before the introduction of the reducing agent.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 eq) to the reaction mixture in small portions over 5 minutes. A slight effervescence may be observed.
-
Causality Note: Adding the STAB portion-wise helps to control the initial reaction rate and any potential exotherm. An excess of the reducing agent ensures the complete reduction of the iminium intermediate.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL). Continue stirring for 10-15 minutes until gas evolution has completely ceased.
-
Causality Note: The bicarbonate solution neutralizes the acetic acid catalyst and quenches any unreacted STAB, which decomposes to release hydrogen gas upon contact with water.
-
-
Workup - Extraction: Transfer the biphasic mixture to a 100 mL separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Workup - Drying: Combine all the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective for isolating the pure product.
Data, Characterization, and Troubleshooting
Expected Results
| Parameter | Expected Value |
| Theoretical Yield | 107.5 mg (based on 0.5 mmol of the limiting reagent) |
| Expected Yield | 75-90% (80 - 97 mg) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400MHz) | Expect signals for pyridyl protons, a singlet for the benzylic CH₂, a quartet for the N-CH₂, and a triplet for the CH₃. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 215.0/217.0 (due to Br isotopes) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive STAB (degraded by moisture).2. Insufficient reaction time. | 1. Use a fresh bottle of STAB or a newly opened container.2. Extend the reaction time and continue monitoring by TLC/LC-MS. |
| Aldehyde Starting Material Remains | Incomplete imine formation or insufficient reducing agent. | Add an additional portion of ethylamine and STAB (0.2 eq each) and allow the reaction to stir for another 2 hours. |
| Formation of Alcohol Byproduct | STAB is too reactive (unlikely but possible) or water contamination. | Ensure anhydrous conditions are strictly maintained. Use anhydrous solvents and fresh reagents. |
| Difficult Purification | Co-elution of product with unreacted amine or other impurities. | During workup, perform an acidic wash (e.g., 1M HCl) to extract the basic amine product into the aqueous layer, then re-basify and extract again. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Specific:
-
Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive. Reacts with water to release flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Ethylamine: Is flammable and corrosive. The THF solution is also highly flammable.
-
References
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved from [Link]
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Retrieved from [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). PubMed Central. Retrieved from [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Note: Reductive Amination Protocols for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine Synthesis
Executive Summary
This technical guide details the synthetic protocols for the preparation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine via reductive amination. This transformation is a critical entry point for generating bifunctional pyridine scaffolds commonly used in kinase inhibitor discovery.
The core challenge in this synthesis is chemoselectivity . The protocol must reduce the intermediate imine without dehalogenating the sensitive C-Br bond (which occurs under catalytic hydrogenation) or over-alkylating the amine to the tertiary species. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness and high selectivity, while providing a cost-effective Sodium Borohydride (NaBH₄) alternative for non-GMP or initial screening phases.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C-N bond secondary to the pyridine ring. The preferred forward synthesis involves the condensation of 2-bromo-pyridine-4-carbaldehyde with ethylamine , followed by hydride reduction.
Critical Process Parameters (CPPs)
-
Amine Stoichiometry: Ethylamine is a primary amine. To prevent the formation of the tertiary amine (bis-alkylation), ethylamine must be used in excess (≥ 2.0 equivalents).
-
Hydride Source:
-
Preferred:NaBH(OAc)₃ (STAB) . It protonates the imine in situ and reduces it faster than the aldehyde, minimizing side reactions.
-
Avoid: H₂/Pd-C (Risks hydrodebromination of the pyridine ring).
-
-
pH Control: Slightly acidic conditions (pH 5–6) catalyze imine formation but must be balanced to prevent protonation of the pyridine nitrogen, which would deactivate the ring.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.
Protocol A: The Standard STAB Method (Recommended)
This protocol uses Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] It is the industry standard for high-yielding, selective reductive amination of heterocyclic aldehydes.
Materials
-
Substrate: 2-Bromo-pyridine-4-carbaldehyde (1.0 eq)
-
Amine: Ethylamine (2.0 M in THF or 70% aq. solution) (2.0 – 3.0 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]
-
Additive: Glacial Acetic Acid (1.0 eq)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Bromo-pyridine-4-carbaldehyde (1.0 eq) in anhydrous DCE (concentration ~0.1 M).
-
Imine Formation:
-
Add Ethylamine (2.0–3.0 eq). Note: If using ethylamine hydrochloride salt, add 2.0 eq of Triethylamine (TEA) to free-base it in situ.[1]
-
Add Acetic Acid (1.0 eq).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. The aldehyde spot should diminish, replaced by the imine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add STAB (1.5 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 12–16 hours (overnight).
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and pH is basic (~8–9).
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
-
Purification:
-
Concentrate in vacuo.[2]
-
Purify via flash column chromatography.
-
Eluent: DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1). The amine product is polar; ammonia is required to prevent tailing on silica.
-
Protocol B: The Two-Step NaBH₄ Method (Cost-Effective)
Use this method if STAB is unavailable or for large-scale non-GMP batches where cost is a driver. This method separates imine formation from reduction to prevent the reduction of the aldehyde to the alcohol side-product.
Materials
Step-by-Step Procedure
-
Imine Formation:
-
Dissolve 2-Bromo-pyridine-4-carbaldehyde (1.0 eq) in anhydrous MeOH.
-
Add Ethylamine (excess, 3.0–5.0 eq).[1] High excess drives the equilibrium to the imine.
-
Stir at RT for 2–4 hours. (Optional: Add 3Å molecular sieves to absorb water and push equilibrium).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (1.0 eq) portion-wise (Caution: Hydrogen gas evolution).
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
-
Workup:
-
Concentrate the mixture to remove MeOH.
-
Redissolve residue in Ethyl Acetate and water.
-
Perform standard extraction as described in Protocol A.
-
Purification Strategy: Acid-Base Extraction[4]
Since the product is a basic amine and the starting material is a neutral aldehyde (or alcohol side product), "Acid-Base Workup" is the most efficient purification method, often eliminating the need for chromatography.
Figure 2: Acid-Base extraction workflow for isolating the amine product without column chromatography.
Comparison of Methods
| Feature | Protocol A (STAB) | Protocol B (NaBH₄) |
| Selectivity | High (Reduces imine > aldehyde) | Moderate (Must pre-form imine) |
| Yield | Typically 85–95% | Typically 70–85% |
| Side Products | Minimal (Dialkylation suppressed) | Alcohol (from aldehyde reduction) |
| Cost | Higher (STAB is expensive) | Low (NaBH₄ is cheap) |
| Reaction Time | One-pot (Overnight) | Two-step (4–6 hours) |
| Suitability | Research / MedChem | Scale-up / Cost-sensitive |
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Equilibrium favors the aldehyde + amine rather than imine.
-
Fix: Add dehydrating agents (MgSO₄ or Molecular Sieves 4Å) during the imine formation step. Increase amine equivalents.
-
-
Problem: Bis-alkylation (Tertiary Amine formation).
-
Cause: Product amine reacts with remaining aldehyde.
-
Fix: Ensure high excess of Ethylamine. Use STAB (Protocol A) as it is less aggressive. Dilute the reaction mixture.
-
-
Problem: Dehalogenation (Loss of Br).
-
Cause: Use of Palladium or vigorous reducing conditions.
-
Fix: Strictly avoid H₂/Pd. Hydride reagents (STAB/NaBH₄) are safe for Aryl-Br bonds at RT.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Reductive Amination - Hitchhiker's Guide." Organic Chemistry Portal.
-
BenchChem. "2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies." BenchChem Technical Guides. [1]
-
Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma.
Sources
using (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine as a building block in medicinal chemistry
Application Note: Strategic Utilization of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine in Medicinal Chemistry
Part 1: Executive Summary & Structural Logic
The Molecule: this compound IUPAC: N-[(2-bromopyridin-4-yl)methyl]-N-ethanamine Core Function: Bifunctional Heterocyclic Linker[1]
In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure" due to its ability to serve as a high-fidelity linchpin between a pharmacophore and a solubilizing tail.[1]
Structural Analysis & Design Rationale
This building block offers three distinct vectors for medicinal chemistry optimization, which we define as the Tri-Vector Utility Model :
-
The "Warhead" Vector (C2-Bromide): The 2-position bromine is an activated electrophile, primed for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] In kinase inhibitors, this position typically anchors the molecule to the hinge region via a biaryl bond.
-
The "Solubility" Vector (Secondary Amine): The ethylamino group is a robust nucleophile. It introduces basicity (
), improving aqueous solubility and metabolic stability compared to primary amines. It serves as a handle for rapid library diversification via amidation or urea formation. -
The "Linker" Vector (C4-Methylene): The methylene spacer decouples the electronic effects of the amine from the pyridine ring, preventing the deactivation of the C2-bromide during oxidative addition steps in catalysis.
Part 2: Strategic Workflows (The "Order of Operations")
The critical decision when using this building block is the sequence of functionalization . The secondary amine and the aryl bromide are orthogonal but can interfere if not managed correctly.
Workflow A: Amine-First Strategy (Recommended for Library Generation)
Best for: Rapidly generating a library of amide/urea derivatives while keeping the pyridine "head" constant for later scaffold morphing.
-
Step 1: Acylation/Sulfonylation of the secondary amine.
-
Step 2: Suzuki coupling of the C2-bromide.
Workflow B: Bromide-First Strategy (Recommended for Scaffold Hopping)
Best for: Establishing the core biaryl scaffold (e.g., a kinase hinge binder) before optimizing the solvent-exposed tail.
-
Step 1: Protection of the amine (Boc/Cbz) OR use of excess amine in coupling.
-
Step 2: Cross-coupling at C2.
-
Step 3: Deprotection and functionalization of the tail.
Figure 1: Divergent synthesis workflows. Path A is preferred for high-throughput chemistry; Path B is preferred for scale-up of lead candidates.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Chemoselective Amide Coupling (Amine-First)
Objective: Functionalize the secondary amine without affecting the C2-bromide.
Reagents:
-
Building Block: this compound (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM[1]
Procedure:
-
Dissolve the carboxylic acid (1.1 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5 minutes to activate the acid (formation of the O-At ester).
-
Add This compound (1.0 equiv) in one portion.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validation Check: Monitor by LCMS. The basic secondary amine peak (
) should disappear, replaced by the neutral amide peak ( ). -
Workup: Dilute with EtOAc, wash with saturated
(to remove excess acid) and brine. -
Note: The 2-bromo group is stable under these conditions. Avoid strong nucleophiles that could displace the bromide via
.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Bromide-Targeted)
Objective: Couple the pyridine ring to an aryl boronic acid. Challenge: Free amines can poison Pd catalysts. If using the "Amine-First" product (an amide), this is not an issue. If using the free amine, use the protocol below.
Reagents:
-
Substrate: 2-Bromo-pyridine derivative (1.0 equiv)[1]
-
Boronic Acid:
(1.5 equiv)[1] -
Catalyst:
(5 mol%) — Robust for pyridines. -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, and Pd catalyst.
-
Seal and purge with
for 5 minutes. -
Add degassed 1,4-dioxane and aqueous
via syringe. -
Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Critical Step: Pyridines are prone to protodeboronation. If yield is low, switch base to
and solvent to anhydrous DMF.
Data Summary: Catalyst Selection for 2-Bromopyridines
| Catalyst System | Ligand Type | Yield (Typical) | Notes |
|---|---|---|---|
| Pd(dppf)Cl2 | Bidentate (Ferrocene) | 85-95% | Best general purpose.[1] Resists chelation by pyridine nitrogen. |
| Pd(PPh3)4 | Monodentate | 40-60% | Often fails due to oxidative addition sluggishness at C2. |
| XPhos Pd G3 | Bulky Biaryl | >95% | Required for sterically hindered boronic acids. |
Part 4: Handling & Stability Guidelines
-
Storage: Store at 2–8°C under inert gas (Argon). Secondary amines readily absorb
from the air to form carbamates, which can complicate NMR interpretation (appearing as a split peak). -
Acidity Profile: The pyridine nitrogen (
) is much less basic than the ethylamine ( ). In acidic media (HCl salt formation), the ethylamine protonates first. -
Avoid: Do not store in halogenated solvents (DCM/Chloroform) for prolonged periods with the free amine, as slow alkylation (quaternization) can occur.
Part 5: Application in Kinase Inhibitor Design
In the context of kinase inhibitors, this molecule acts as a "Hinge-Solvent Interface" builder.
-
The 2-Pyridyl moiety: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
-
The Ethylamino tail: Extends into the solvent-exposed region. This is critical for ADME properties (solubility) and can be tuned to pick up specific interactions with surface residues (e.g., Asp or Glu).
Figure 2: Pharmacophore mapping of the building block within a kinase inhibitor binding pocket.[1]
References
-
Buchwald-Hartwig Amination of 2-Bromopyridines
-
General Reactivity of 2-Bromopyridines
-
Protocol for Reductive Amination (Synthesis Context)
- Safety & Handling (SDS Data): Title: 4-(Ethylaminomethyl)pyridine Safety Data Sheet (Analogous handling). Source: TCI Chemicals.
Sources
Application Note: Suzuki-Miyaura Coupling of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Executive Summary
The Suzuki-Miyaura cross-coupling of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine presents a unique set of chemoselective challenges distinct from standard aryl halide couplings. While the 2-bromopyridine moiety is electronically activated for oxidative addition, the presence of a basic, nucleophilic secondary amine side chain ((ethylamino)methyl) introduces a high risk of catalyst poisoning via palladium coordination.
This guide outlines two validated protocols:
-
Method A (Direct Coupling): Utilizes sterically demanding, electron-rich phosphine ligands (Buchwald-type) to prevent amine coordination, enabling a single-step transformation.
-
Method B (Protected Route): A robust, three-step sequence involving in-situ Boc-protection, ideal for GMP workflows requiring maximal impurity control.
Substrate Analysis & Mechanistic Insight[1]
The "Dual-Poisoning" Challenge
The substrate contains two distinct nitrogen centers capable of inhibiting the catalytic cycle:
-
Pyridine Nitrogen (
): Can displace weak ligands on the Pd(II) intermediate, forming stable "off-cycle" resting states. -
Secondary Amine Nitrogen (
): Highly nucleophilic; can chelate the palladium center or compete in Buchwald-Hartwig amination side reactions if the base strength is too high.
Reactivity Profile
-
Electrophile: 2-Bromopyridine (Activated). The electron-deficient ring facilitates rapid oxidative addition compared to 3- or 4-bromopyridines.
-
Nucleophile: Aryl/Heteroaryl Boronic Acid.[1]
-
Risk Factor: Protodeboronation of the boronic acid partner is the primary failure mode if the reaction is sluggish due to catalyst inhibition.
Experimental Protocols
Method A: Direct Coupling (High-Throughput / Discovery)
Recommended for rapid library synthesis where step-count reduction is critical.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred to minimize deboronation.
Step-by-Step Protocol:
-
Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and K₃PO₄.
-
Inerting: Cap the vessel and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the catalyst (XPhos Pd G2) and solvent (degassed) under a counter-flow of Argon.
-
Reaction: Seal and heat to 80–100°C for 2–4 hours. (Microwave: 100°C for 30 mins).
-
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.[3] Wash filtrate with brine.
-
Note: The product is basic.[4] Ensure the aqueous layer is pH > 10 during extraction to recover the free amine.
-
Method B: Boc-Protected Route (Process / Scale-Up)
Recommended for scale-up (>5g) or when the boronic acid partner is expensive/unstable.
Workflow:
-
Protection: Substrate + Boc₂O (1.1 equiv) + TEA in DCM
N-Boc Intermediate . -
Coupling: N-Boc Intermediate + Boronic Acid + Pd(PPh₃)₄ (3 mol%) + Na₂CO₃ (2M aq) in DME.
-
Deprotection: TFA/DCM (1:4) or HCl/Dioxane.[5]
Optimization Matrix & Data
Table 1: Catalyst & Ligand Screening Results (Model Reaction with Ph-B(OH)₂)
| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 45% | Significant starting material remaining; catalyst poisoning. |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 68% | Moderate yield; difficult workup (DMF removal). |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 82% | Best "Standard" Condition. |
| 4 | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 94% | Best "Advanced" Condition. Fast conversion. |
| 5 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88% | Good, but requires glovebox handling of SPhos. |
Visualized Workflows
Decision Tree for Reaction Conditions
The following diagram illustrates the logical flow for selecting the appropriate method based on project constraints.
Caption: Strategic decision tree for selecting between direct coupling and protection-group strategies based on reaction scale and purity requirements.
Mechanistic Pathway & Inhibition
Understanding the competition between the productive cycle and amine coordination.
Caption: Catalytic cycle highlighting the "off-cycle" trap where the free amine coordinates to the Pd(II) intermediate, arresting the reaction.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (Boc-protection) or increase catalyst loading to 10 mol%. |
| Protodeboronation | Unstable Boronic Acid | Use K₃PO₄ instead of Carbonates; reduce water ratio (use 10:1 Dioxane:H₂O). |
| Homocoupling (Ar-Ar) | Oxygen Presence | Degas solvents via Freeze-Pump-Thaw (3 cycles). Do not rely solely on sonication. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is too weak. Switch from PPh₃ to bidentate dppf or bulky XPhos . |
References
-
BenchChem Application Notes. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids." BenchChem Protocols. Link
-
Lutz, M. R., et al. "Palladium-Catalyzed Cross-Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Conditions." Organic Chemistry Portal. Link
-
Scientific Research Publishing. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines." International Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[6] PubMed Central. Link
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
Topic: Buchwald-Hartwig amination protocols for 2-bromo-pyridine derivatives Content Type: Application Notes and Protocols
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The "Pyridyl Problem"
In drug discovery, the 2-aminopyridine scaffold is ubiquitous, functioning as a critical pharmacophore in kinase inhibitors and GPCR ligands. However, synthesizing this motif via Buchwald-Hartwig amination presents unique challenges compared to phenyl or 3-/4-pyridyl analogs.
The Core Challenge: 2-Bromopyridines are prone to catalyst poisoning .
Unlike standard aryl halides, the nitrogen atom in the 2-position is sterically accessible to the palladium center after oxidative addition. This leads to the formation of stable, off-cycle
This guide provides optimized protocols to overcome these electronic and chelation-driven hurdles, utilizing modern precatalyst architectures and specific ligand classes.
Mechanistic Insight & Ligand Selection
To ensure turnover, the catalyst system must be bulky enough to prevent N-coordination (poisoning) yet flexible enough to facilitate oxidative addition and reductive elimination.
The Poisoning Trap
The diagram below illustrates the standard catalytic cycle versus the off-cycle trap common with 2-halopyridines.
Figure 1: The catalytic cycle of Buchwald-Hartwig amination highlighting the off-cycle deactivation pathway specific to 2-halopyridines.
Ligand Selection Matrix
Do not use generic ligands (e.g., PPh3) for 2-bromopyridines. Use the following decision matrix:
| Amine Class | Recommended Ligand | Why? |
| Primary Amines (Aliphatic/Aniline) | BrettPhos | Prevents bis-arylation; bulky structure inhibits N-poisoning. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | High turnover; electron-rich nature boosts reductive elimination. |
| Amides / Carbamates | tBuBrettPhos | Extremely bulky; stabilizes Pd against weak nucleophiles. |
| General / Heterocycles | Xantphos | Bidentate bite angle (111°) forces reductive elimination; very robust. |
Experimental Protocols
Protocol A: The "Gold Standard" (Precatalyst Method)
Best for: High-value intermediates, library synthesis, and difficult substrates. Rationale: Using Pd(II) precursors (like Pd(OAc)2) often leads to an induction period where the active L-Pd(0) species forms inefficiently, allowing the 2-bromopyridine to sequester the Pd early. Palladacycle Precatalysts (Gen 3/Gen 4) generate the active L-Pd(0) species immediately upon heating, bypassing this risk.
Reagents:
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).
-
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive groups).
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene.
Step-by-Step:
-
Charge Vessel: In a glovebox or under active N2 flow, add:
-
2-Bromopyridine derivative (1.0 equiv, e.g., 1.0 mmol)
-
NaOtBu (1.4 equiv)[1]
-
Precatalyst (1–2 mol% typical; up to 5 mol% for hindered substrates).
-
Note: If using G3/G4 precatalyst, no free ligand is strictly necessary, but adding 1 mol% free ligand can stabilize the catalyst lifetime.
-
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).
-
Degas: Sparge with Nitrogen/Argon for 2 minutes or use freeze-pump-thaw if available. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Monitoring: Check LCMS. If conversion stalls, add 1 mol% more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: The "Robust" Method (Xantphos System)
Best for: Scale-up, cost-sensitivity, and heteroaryl amines. Rationale: Xantphos is a bidentate ligand with a wide bite angle. It creates a rigid environment that forces the reductive elimination step, which is often the rate-determining step for electron-deficient pyridines.
Reagents:
-
Pd Source: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: Xantphos.
-
Base: Cs2CO3 (Cesium Carbonate) – Milder than NaOtBu, good for esters/nitriles.
-
Solvent: 1,4-Dioxane.[3]
Step-by-Step:
-
Catalyst Pre-complexation (Critical):
-
In a separate vial, mix Pd2(dba)3 (1.5 mol%) and Xantphos (4.5 mol%) in 1 mL of Dioxane.
-
Stir at RT for 5–10 minutes until the solution turns a clear reddish-orange (indicates active catalyst formation).
-
-
Main Reaction:
-
To the reaction vessel, add 2-Bromopyridine (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Add the pre-formed catalyst solution.[2]
-
Add remaining solvent to reach 0.2 M concentration.
-
-
Heat: Reflux at 100 °C for 12–16 hours.
-
Note: Cs2CO3 is less soluble; vigorous stirring is required.
-
-
Workup: Standard aqueous extraction (Water/DCM) followed by drying (Na2SO4) and purification.
Troubleshooting & Optimization
Use this data table to diagnose failure modes.
| Observation | Diagnosis | Solution |
| No Reaction (SM remains) | Catalyst Poisoning or Inactive Pd | Switch to Precatalyst G4 system. Ensure O2 exclusion is rigorous. |
| Pd Black Formation | Catalyst Decomposition | Add 1–2 mol% extra free ligand . Lower temp to 80°C. |
| Dehalogenation (Py-H) | Beta-Hydride Elimination / Reduction | Switch solvent from Dioxane/Alcohol to Toluene .[2] Avoid alcohol bases. |
| Low Conversion (<50%) | Product Inhibition | Product might be coordinating Pd. Use tBuBrettPhos (bulkier).[4][5][6] |
Workflow Visualization
Follow this logic flow for experimental design.
Figure 2: Decision tree for ligand and catalyst selection based on nucleophile type.
Safety and Handling
-
Palladium Residues: 2-aminopyridines are potent chelators and often retain Pd. Use metal scavengers (e.g., SiliaMetS® Thiol or DMT) during the final purification step to ensure <10 ppm Pd levels for biological testing.
-
Base Sensitivity: NaOtBu is moisture sensitive. Store in a glovebox or desiccator. If the substrate contains esters, switch to Cs2CO3 or K3PO4 to prevent hydrolysis.
References
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions (BrettPhos). J. Am. Chem. Soc., 2008. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett., 2006.[6] Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J. Org. Chem., 2007. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. entegris.com [entegris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
derivatization of the secondary amine in (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
An In-Depth Technical Guide to the Derivatization of the Secondary Amine in (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Introduction: Strategic Derivatization in Drug Discovery
The molecule this compound is a versatile scaffold in modern medicinal chemistry. Its structure presents two key strategic handles for chemical modification: the bromine atom on the pyridine ring, which is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the secondary amine, a nucleophilic center ideal for diversification. This guide focuses on the latter, providing a detailed exploration of methods to derivatize the secondary amine.
Modification at this nitrogen center is a cornerstone of structure-activity relationship (SAR) studies. By introducing a diverse range of functional groups, researchers can systematically modulate critical physicochemical and pharmacological properties of a lead compound, including:
-
Potency and Selectivity: Introducing new interactions with the biological target.
-
Pharmacokinetics (ADME): Fine-tuning properties like solubility, lipophilicity (LogP), metabolic stability, and cell permeability.
-
Physicochemical Properties: Altering pKa to control the ionization state at physiological pH.
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed protocols, the underlying chemical rationale, and troubleshooting insights for the most common and effective derivatization strategies.
Core Derivatization Strategies: A Comparative Overview
Choosing the appropriate derivatization strategy depends on the desired final functional group. The three most robust and widely used methods for modifying the secondary amine of this compound are acylation, sulfonylation, and reductive amination.
| Strategy | Reagents | Functional Group | Key Advantages | Considerations |
| Acylation | Acyl Halides, Anhydrides | Amide | Forms stable, neutral amides; introduces H-bond acceptors/donors; robust and high-yielding reaction.[1][2] | The reaction produces acid (e.g., HCl) that must be neutralized by a base to prevent protonation of the starting amine.[2] |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates a highly stable, non-basic linker; sulfonamides are prevalent pharmacophores in many approved drugs.[3][4] | Reaction can be slower than acylation; requires careful control of stoichiometry and base. |
| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Excellent for introducing new alkyl groups of varying complexity; avoids over-alkylation issues common with direct alkylation.[5][6][7] | Requires a selective reducing agent that does not reduce the starting carbonyl compound.[8] |
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for each derivatization method. All protocols assume a starting scale of 1.0 mmol of this compound.
Workflow Visualization
The overall derivatization and analysis workflow can be visualized as follows:
Caption: General workflow for derivatization and analysis.
Protocol 1: Acylation with Benzoyl Chloride
This protocol describes the formation of an N-benzoyl derivative, a common method to introduce an aromatic amide group.
Rationale: The reaction proceeds via nucleophilic acyl substitution.[1][9] The secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[2]
Materials:
-
This compound (1.0 mmol, 215 mg)
-
Benzoyl chloride (1.2 mmol, 169 mg, 140 µL)
-
Triethylamine (TEA) (1.5 mmol, 152 mg, 209 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add benzoyl chloride (1.2 eq) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzoyl derivative.
Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
This protocol yields a stable N-tosyl sulfonamide, a functional group with significant importance in medicinal chemistry.[4]
Rationale: Similar to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[3] Pyridine is often used as both the base and a solvent, as it is effective at neutralizing the generated HCl and can help catalyze the reaction.
Materials:
-
This compound (1.0 mmol, 215 mg)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 210 mg)
-
Anhydrous Pyridine (5 mL)
-
Dichloromethane (DCM) (20 mL)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous pyridine (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude residue via flash chromatography (hexane/ethyl acetate gradient) to obtain the pure N-tosyl sulfonamide.
Protocol 3: Reductive Amination with Isobutyraldehyde
This protocol is a powerful method for N-alkylation, forming a new C-N bond and yielding a tertiary amine.
Rationale: The reaction proceeds in two stages within one pot. First, the secondary amine and the aldehyde form an unstable enamine, which exists in equilibrium with its corresponding iminium ion.[10] A mild, selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde, driving the reaction to completion and preventing over-alkylation.[5][11]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine Scaffold
Introduction: The Strategic Value of the 2-Bromopyridine Scaffold in Kinase Inhibitor Design
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its ability to engage in crucial hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal foundation for designing potent and selective inhibitors. The introduction of a bromine atom at the 2-position of the pyridine ring provides a versatile synthetic handle for diversification through modern cross-coupling reactions. This strategic placement allows for the late-stage introduction of various aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide to the synthesis of kinase inhibitors based on the (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine scaffold. We will detail a proposed synthetic route for the scaffold itself, followed by robust, step-by-step protocols for its elaboration into potential kinase inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices and the importance of each step will be thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Proposed Synthesis of the this compound Scaffold
The synthesis of the title scaffold can be envisioned through a multi-step sequence starting from commercially available 4-methylpyridine. The following proposed route leverages well-established transformations in pyridine chemistry.
Caption: Proposed synthetic pathway to the this compound scaffold.
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine
This procedure is adapted from established methods for the synthesis of 2-bromopyridines, such as the Sandmeyer-type reaction starting from 2-amino-4-methylpyridine.[1][2]
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 48% HBr to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-4-methylpyridine (1.0 eq) while maintaining the temperature below 5 °C.
-
Add bromine (3.0 eq) dropwise, keeping the temperature below 0 °C.
-
Prepare a solution of sodium nitrite (1.8 eq) in water and add it dropwise to the reaction mixture over 2 hours, ensuring the temperature remains below 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Slowly add a 50% aqueous solution of NaOH to basify the mixture to pH > 10, while keeping the temperature below 20 °C.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-4-methylpyridine.
Protocol 2: Synthesis of 2-Bromo-4-(bromomethyl)pyridine
This step involves a radical bromination of the methyl group.
Materials:
-
2-Bromo-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
To a solution of 2-bromo-4-methylpyridine (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude 2-bromo-4-(bromomethyl)pyridine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
This final step involves a nucleophilic substitution with ethylamine.
Materials:
-
2-Bromo-4-(bromomethyl)pyridine
-
Ethylamine (solution in THF or ethanol)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the crude 2-bromo-4-(bromomethyl)pyridine (1.0 eq) in DCM.
-
Add triethylamine (2.0 eq) followed by the slow addition of ethylamine (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired this compound scaffold.
Elaboration of the Scaffold into Kinase Inhibitors
The 2-bromo position of the scaffold is now primed for functionalization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for introducing aryl/heteroaryl groups and amino moieties, respectively, which are common features in kinase inhibitors.
Caption: Elaboration of the scaffold via Suzuki-Miyaura and Buchwald-Hartwig couplings.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the scaffold with an aryl or heteroaryl boronic acid. The choice of the boronic acid is critical and should be guided by the structure-activity relationships (SAR) of the target kinase. For example, moieties that can interact with the hinge region or occupy hydrophobic pockets are desirable.[3][4]
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ or other suitable palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
In a microwave vial or Schlenk tube, combine this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-110 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the final kinase inhibitor candidate.
Table 1: Representative Suzuki-Miyaura Reaction Conditions and Outcomes
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 78 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 110 | 3 | 82 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 5 | 75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Protocol 5: Buchwald-Hartwig Amination
This protocol details the amination of the 2-bromo position, a key transformation for introducing functionalities that can interact with the solvent-exposed region of the ATP-binding pocket.[5][6][7][8]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ or other suitable palladium source (0.02 eq)
-
XPhos or other suitable ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 eq)
-
Toluene or 1,4-dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.
-
Add the this compound scaffold and the desired amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Conditions and Outcomes
| Entry | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 90 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 10 | 88 |
| 4 | Cyclopropylamine | Pd(OAc)₂ / DavePhos | LHMDS | Toluene | 90 | 6 | 79 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Characterization of Final Compounds
Synthesized kinase inhibitor candidates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. Its strategic bromination allows for facile diversification through robust and well-documented palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols outlined in this application note provide a solid foundation for researchers to synthesize libraries of compounds based on this scaffold for screening against various kinase targets. The flexibility of this synthetic approach enables the fine-tuning of structure-activity relationships, ultimately aiding in the development of potent and selective kinase inhibitors for therapeutic applications.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438–6461. Available at: [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Prakash, O., Kumar, R., & Kumar, V. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723. Available at: [Link]
-
UC Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
He, F., Zhao, D., & Li, Y. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 2(1), 60-65. Available at: [Link]
-
Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
-
Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. RSC Medicinal Chemistry, 13(9), 1135-1145. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]
-
Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available at: [Link]
-
Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 893-898. Available at: [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Protecting Group Strategies for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Part 1: Executive Summary & Strategic Rationale
The molecule (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine represents a high-value bifunctional scaffold in medicinal chemistry. It contains two distinct reactive centers:
-
The Electrophile: A 2-bromo-pyridine moiety, ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.
-
The Nucleophile: A secondary ethyl-amine side chain.
The Chemical Challenge
Attempting to functionalize the bromine position without protecting the secondary amine leads to two primary failure modes:
-
Catalyst Poisoning: The free secondary amine (
nitrogen) is a potent ligand for Pd(II) species. It competitively binds to the metal center, displacing phosphine ligands and arresting the catalytic cycle (formation of inactive Pd-amine complexes). -
Organometallic Quenching: In lithiation reactions (e.g., using
-BuLi for halogen exchange), the acidic amine proton ( ) is deprotonated faster than the Br-Li exchange occurs, consuming the reagent and preventing the desired reactivity.
The Solution: Orthogonal Protection
This guide details the Boc (tert-butoxycarbonyl) strategy as the "Gold Standard" for this substrate due to its stability under basic cross-coupling conditions and clean removal. We also analyze the Trifluoroacetyl (TFA) and Cbz (Carboxybenzyl) strategies for specialized acidic workflows.
Part 2: Strategic Decision Matrix
Before selecting a protocol, consult the decision tree below. The choice of protecting group (PG) is dictated by the next step in your synthesis.
Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the critical incompatibility of Cbz with retention of the aromatic bromide.
Part 3: Comparative Analysis of Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | TFA (Trifluoroacetyl) | Cbz (Carboxybenzyl) |
| Reagent | Trifluoroacetic Anhydride (TFAA) | Cbz-Cl | |
| Protection Conditions | Mild Base ( | Mild Base (Pyridine, DCM) | Schotten-Baumann |
| Stability: Base | Excellent (Stable to | Poor (Hydrolyzes in aq. base) | Excellent |
| Stability: Acid | Poor (Cleaved by TFA/HCl) | Excellent | Good |
| Stability: Reduction | Excellent (Stable to | Good | Poor (Cleaved by |
| Deprotection | Acid (TFA or HCl) | Mild Base ( | Hydrogenolysis or HBr |
| Suitability for Substrate | High (Best for Suzuki) | Medium (Good for acid steps) | Low (Risk of de-bromination) |
Part 4: Detailed Protocols
Protocol A: The "Gold Standard" Boc Strategy
Application: Preparation for Suzuki/Buchwald couplings.
Mechanism: The nucleophilic secondary amine attacks the carbonyl of di-tert-butyl dicarbonate (
Step 1: Protection[1][2]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (
) (1.5 equiv).-
Note: While the pyridine ring is basic, the secondary amine is more nucleophilic.
acts as an HCl scavenger and catalyst.
-
-
Reagent Addition: Cool to 0°C. Add
(1.1 equiv) dissolved in a minimal amount of DCM dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Visualization: UV and Ninhydrin stain). The free amine spot will disappear; the Boc-protected product is less polar.
-
Workup: Wash with water (
), then Brine ( ). Dry over , filter, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Expected Yield: >90%.
-
Step 2: The Cross-Coupling (Interim)
Perform your Palladium-catalyzed reaction here. The Boc group will remain intact during standard Suzuki conditions (
Step 3: Deprotection[2]
-
Dissolution: Dissolve the Boc-protected intermediate in DCM [0.1 M].
-
Acidolysis: Add Trifluoroacetic Acid (TFA) slowly (Ratio: 1:4 TFA:DCM v/v).
-
Caution: Gas evolution (
) and isobutylene generation.
-
-
Reaction: Stir at RT for 1-2 hours.
-
Workup (Critical for Pyridines):
-
Concentrate to remove excess TFA. The product is currently a TFA salt.
-
Redissolve in DCM.
-
Neutralization: Wash with Saturated Aqueous
or until the aqueous layer is pH > 10. This ensures the pyridine and the amine are both free bases. -
Extract with DCM, dry over
, and concentrate.
-
Protocol B: The Acid-Stable (TFA-Amide) Strategy
Application: If the substrate must undergo acidic treatments (e.g., ester hydrolysis or rearrangement) prior to amine liberation.
Step 1: Protection[1][2]
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM.
-
Base: Add Pyridine (2.0 equiv).
-
Reagent: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) dropwise.
-
Exothermic: Control addition rate.
-
-
Workup: Wash with 1M HCl (to remove excess pyridine), then sat.
. Dry and concentrate.
Step 2: Deprotection
Note: This group is labile to base.[3] Do not use this if your intermediate step involves strong hydroxide bases.
-
Reaction: Dissolve protected amine in Methanol (MeOH).
-
Cleavage: Add Potassium Carbonate (
) (3.0 equiv) dissolved in a small amount of water. -
Conditions: Stir at RT for 4-12 hours.
-
Workup: Evaporate MeOH. Partition between Water and EtOAc. Extract, dry, and concentrate.[4]
Part 5: Critical Warning - The Cbz Trap
Do NOT use Cbz (Carboxybenzyl) protection for this specific molecule unless absolutely necessary.
Reasoning:
The standard method to remove Cbz is Hydrogenolysis (
-
Reaction A (Desired):
-
Reaction B (Side Reaction):
Palladium on Carbon catalyzes the hydrodehalogenation of aromatic bromides efficiently. If you attempt to deprotect the amine using hydrogenolysis, you will likely strip the bromine atom off the pyridine ring, destroying your functional handle [1].
Exception: If you have already reacted the Bromine (e.g., converted it to an aryl group via Suzuki) and the new group is stable to hydrogenation, Cbz is acceptable.
Part 6: Visualizing the Workflow
Figure 2: The Optimized Boc-Protection Workflow for Palladium-Catalyzed Functionalization.
Part 7: References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research1978 , 12, 258-268.
-
Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron2002 , 58, 9633-9695.
-
Agosti, A., et al. "Chemoselective deprotection of Boc groups in the presence of acid-labile functionalities." Organic Letters2011 , 13, 1122-1125.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
general procedure for alkylation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Application Note: Strategic Alkylation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Abstract
This guide details the high-fidelity alkylation of This compound (1) . Due to the competing nucleophilicity of the pyridine nitrogen and the lability of the C2-bromine substituent under harsh basic conditions, standard alkylation protocols often fail, yielding mixtures of quaternary salts or
Chemical Context & Strategic Analysis
The substrate (1) presents a "Triad of Reactivity" that dictates the success of the transformation. The objective is chemoselective alkylation of the secondary amine (
Reactivity Profile:
-
Secondary Amine (
): The desired nucleophile ( ).[1] It is sterically accessible but less nucleophilic than a typical benzyl amine due to the electron-withdrawing nature of the pyridine ring. -
Pyridine Nitrogen (
): A competing nucleophile.[1] While the 2-Bromo substituent decreases electron density at (making it less reactive than unsubstituted pyridine), it remains susceptible to alkylation by highly reactive electrophiles (e.g., MeI, BnBr), leading to imidazolium-like impurities.[1][2] -
C2-Bromine Handle: An electrophilic site activated by the pyridine nitrogen. Strong nucleophiles (e.g., alkoxides, amide bases) or high temperatures can trigger Nucleophilic Aromatic Substitution (
), displacing the bromine.[1]
Chemo-Selectivity Rule: To favor
Decision Pathway (Graphviz Visualization)
Figure 1: Strategic decision tree for alkylation.[2] Method A is preferred for selectivity; Method B requires strict stoichiometric control.
Protocol A: Reductive Amination (Gold Standard)
Scope: Best for introducing branched alkyl groups, benzyl groups, or when high chemoselectivity is required.[1] Mechanism: Formation of an iminium ion followed by selective hydride reduction.[3] The acidic conditions protonate the pyridine nitrogen, protecting it from alkylation.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1][2]
Step-by-Step Procedure
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add NaBH(OAc)3 (1.5 equiv) in one portion.[1]
-
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS for disappearance of the secondary amine.
-
-
Quench & Workup:
-
Purification:
-
Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]
-
Why this works: STAB is a mild reductant that does not reduce the aldehyde/ketone competitively (unlike NaBH4) and does not reduce the C-Br bond.[2]
Protocol B: Direct Alkylation ( )
Scope: Limited to simple, primary alkyl halides (e.g., Ethyl Bromide, Benzyl Bromide).[1] Risk: Higher risk of over-alkylation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (0.95 – 1.0 equiv) Strict stoichiometry is critical.[1][2]
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)[1][2]
Step-by-Step Procedure
-
Preparation:
-
Dissolve Substrate in MeCN (0.1 M).[1]
-
Add
(2.0 equiv).
-
-
Addition:
-
Add the Alkyl Halide (0.95 equiv) dropwise at 0°C. Note: Using a slight deficit of the alkylating agent ensures no unreacted electrophile remains to attack the pyridine nitrogen.
-
-
Reaction:
-
Stir at RT (or mild heat, max 40°C) for 12–24 hours.
-
Critical Check: If conversion stalls, do NOT add excess R-X without verifying the absence of quaternized byproduct via LCMS.
-
-
Workup:
Analytical Validation
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Selectivity | High (>95% Tertiary Amine) | Moderate (Risk of Quaternization) |
| Byproducts | Minimal (Alcohol from aldehyde reduction) | Quaternary pyridinium salts, Bis-alkylation |
| Purification | Easy (Silica Gel) | Difficult (Salts may streak on silica) |
| Yield (Typical) | 75 – 90% | 50 – 70% |
Key NMR Signals (Product Confirmation):
-
Protons
to Amine: Look for the disappearance of the broad -NH signal (if visible) and the integration of new alkyl protons. -
Pyridine Ring Protons: Should remain largely unchanged. A significant downfield shift (>0.5 ppm) of the pyridine protons suggests quaternization of the pyridine nitrogen.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance or wet solvent.[2] | Add 4Å Molecular Sieves to the imine formation step (Method A).[7] |
| Pyridine Quaternization | Alkylating agent too reactive (e.g., MeI).[1] | Switch to Method A (Reductive Amination using Formaldehyde).[1] |
| Loss of Bromine ( | Reaction temperature too high or base too strong.[1] | Keep temp <40°C. Use weak bases ( |
| Emulsion during Workup | Boron salts (Method A).[1] | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO3 for the quench. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] Link[1][2]
-
Li, J. J. "Reductive Amination."[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009.[1] Link
-
Spivey, A. C., & Arseniyadis, S. "Pyridine Derivatives."[1] Science of Synthesis, Thieme Chemistry, 2005.[1] (General reference for pyridine reactivity and protection of 2-halo derivatives).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.[1] (Foundational text for amine alkylation mechanisms).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Case ID: OPT-YIELD-2BP4ME Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Reductive Amination of Halogenated Pyridines
Executive Summary & Route Analysis
User Query: How do I maximize the yield of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine while minimizing side reactions?
Technical Assessment: The target molecule contains a secondary amine and an aryl bromide.[1] The presence of the aryl bromide (C–Br) at the 2-position of the pyridine ring renders the molecule sensitive to catalytic hydrogenation (risk of debromination) and strong nucleophiles (risk of SNAr displacement).
To optimize yield, we recommend Route A (Reductive Amination) over Route B (Nucleophilic Substitution).
| Feature | Route A: Reductive Amination (Recommended) | Route B: Alkyl Halide Substitution (Not Recommended) |
| Starting Materials | 2-Bromo-4-pyridinecarboxaldehyde + Ethylamine | 2-Bromo-4-(bromomethyl)pyridine + Ethylamine |
| Selectivity | High. STAB* favors mono-alkylation. | Low. High risk of over-alkylation (tertiary amine). |
| Stability | High. Mild hydride reagents preserve the Ar-Br bond. | Moderate. Alkyl bromide starting material is unstable/lachrymatory. |
| Atom Economy | High (Water is the main byproduct). | Lower (Stoichiometric HBr salt formation). |
*STAB = Sodium Triacetoxyborohydride
Optimized Experimental Protocol
Objective: Synthesis of this compound via Reductive Amination. Standard Reference: Adapted from Abdel-Magid, A. F., et al. J. Org. Chem.1996 , 61, 3849.
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Substrate: 2-Bromo-4-pyridinecarboxaldehyde (1.0 equiv)
-
Amine Source: Ethylamine (2.0 M solution in THF or MeOH) (1.2 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Workflow
-
Imine Formation (Pre-equilibrium):
-
Charge a reaction vessel with 2-Bromo-4-pyridinecarboxaldehyde (1.0 equiv) and DCE (concentration ~0.2 M).
-
Add Ethylamine (1.2 equiv).
-
Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.
-
Stir at Room Temperature (RT) for 30–60 minutes under N2.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 4–16 hours. Monitor by LC-MS or TLC.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (pH ~8–9).
-
Extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification:
-
If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH gradient).
-
Critical Process Parameters (CPP) & Troubleshooting
FAQ: Troubleshooting Common Failure Modes
Q1: I observe significant formation of the alcohol byproduct (2-Bromo-pyridin-4-yl-methanol). Why?
-
Cause: The reducing agent was active before the imine was fully formed. Aldehydes reduce faster than imines if the equilibrium isn't established.
-
Fix: Ensure you stir the aldehyde and amine for at least 30 minutes before adding STAB. Alternatively, use a dehydrating agent (MgSO4) during the imine formation step to push the equilibrium forward.
Q2: My yield is low, and I see unreacted aldehyde despite adding excess amine.
-
Cause: Ethylamine is volatile (bp 16.6 °C). If you are using a solution (e.g., in THF), it may have evaporated over time, leading to incorrect stoichiometry.
-
Fix: Titrate your amine solution or use a fresh bottle. Use a sealed vessel for the initial imine formation step. Increase amine equivalents to 1.5–2.0.
Q3: Can I use NaBH4 instead of STAB?
-
Risk: NaBH4 is a stronger reducing agent and will reduce the aldehyde to the alcohol much faster than STAB.
-
Protocol Adjustment: If you must use NaBH4, you cannot do a "one-pot" addition. You must form the imine first (in MeOH, often refluxing for 2h), then cool to 0°C, and then add NaBH4.
Q4: I see a "dimer" impurity (Tertiary amine).
-
Cause: The product (secondary amine) reacted with another molecule of aldehyde.[2]
-
Fix: This is rare with STAB/Ethylamine due to steric hindrance, but if observed, ensure the aldehyde is added slowly to an excess of the amine, or strictly maintain the 1.0 : 1.2+ stoichiometry.
Visualization & Logic Flows
Pathway Diagram: Reaction Logic
The following diagram illustrates the kinetic competition between the desired pathway (Imine reduction) and the parasitic pathway (Aldehyde reduction).
Caption: Kinetic competition in reductive amination. The "Optimization Zone" relies on maximizing Imine concentration prior to reductant addition.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying root causes of low yield based on LC-MS byproduct profiles.
References & Authoritative Grounding
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Sigma-Aldrich. (n.d.).[3] 2-Bromo-4-pyridinecarboxaldehyde Product Page. Merck KGaA.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing the reductive amination mechanism).
Sources
preventing oxidative degradation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
A Guide to Preventing Oxidative Degradation for Researchers and Drug Development Professionals
Introduction: Understanding the Challenge
(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine is a valuable intermediate in synthetic and medicinal chemistry. However, its structure, incorporating both a 2-bromopyridine ring and a secondary amine, renders it susceptible to oxidative degradation. This guide provides a comprehensive technical overview of the degradation pathways, preventative measures, and troubleshooting strategies to ensure the stability and integrity of this compound throughout your research and development workflows.
The primary culprits in the degradation of this molecule are atmospheric oxygen, light, and potential radical initiators. The pyridine nitrogen can be oxidized to form an N-oxide, while the secondary amine is vulnerable to a variety of oxidative reactions.[1][2] These processes can be accelerated by factors such as elevated temperatures, the presence of metal ions, and storage in incompatible solvents. Understanding and mitigating these factors is critical for obtaining reliable and reproducible experimental results.
The Science of Degradation: Key Pathways
The oxidative degradation of this compound is primarily driven by two key structural motifs: the pyridine ring and the secondary amine.
-
Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially in the presence of peracids or other strong oxidants, leading to the formation of the corresponding Pyridine-N-oxide.[3] While atmospheric oxygen is a weaker oxidant, this pathway can be facilitated by light or trace metal catalysts. The formation of N-oxides can significantly alter the compound's chemical properties and biological activity.
-
Secondary Amine Oxidation: Secondary amines can undergo several oxidative degradation pathways.[4] These are often radical-initiated chain reactions.[1] Key mechanisms include:
-
Hydrogen Abstraction: A radical can abstract a hydrogen atom from the carbon alpha to the nitrogen, leading to the formation of an imine.[4]
-
Electron Abstraction: An electron can be removed from the nitrogen atom to form an ammonium radical, which can also lead to imine formation.[4]
-
N-Oxygenation: Direct reaction with oxygen species can form hydroxylamines and subsequently nitrones.[2]
-
These degradation products can not only reduce the yield and purity of the desired compound but may also introduce impurities with potentially undesirable toxicological profiles.[1]
Caption: Potential oxidative degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My sample has developed a slight yellow tint. Is this a sign of degradation?
A: Yes, a color change, often to yellow or brown, is a common initial indicator of oxidative degradation in amine-containing compounds. This is frequently due to the formation of oxidized, conjugated species. We recommend immediate purity analysis by HPLC or LC-MS to quantify the extent of degradation.
Q2: Which solvents are best for storing this compound?
A: Use deoxygenated, anhydrous aprotic solvents such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation pathways. Always store solutions under an inert atmosphere (Argon or Nitrogen).
Q3: Can I use a standard refrigerator for storage?
A: While refrigeration is recommended to slow down degradation kinetics, it is not sufficient on its own. The compound should be stored in a tightly sealed container, preferably an amber vial to protect from light, with the headspace flushed with an inert gas before sealing.[5][6][7]
Q4: What is the role of an antioxidant and which one should I use?
A: Antioxidants act as radical scavengers, interrupting the chain reactions that lead to degradation.[8] For amine compounds, sterically hindered phenols like Butylated Hydroxytoluene (BHT) or aromatic amines are often effective.[8][9][10] We recommend starting with a low concentration (e.g., 0.01-0.1% w/v) of BHT. Compatibility and concentration should be optimized for your specific application.
Q5: How can I detect the formation of the Pyridine-N-oxide degradant?
A: LC-MS is the most effective technique. The N-oxide will have a molecular weight 16 Da higher than the parent compound and will exhibit a different retention time. Specific analytical methods, such as titanometric determination, can also be used for quantification if required.[11][12] Mass spectrometry is a sensitive method for identifying pyridine N-oxide.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Investigation |
| Rapid discoloration of the compound (solid or solution). | High Exposure to Air/Oxygen: The compound is highly sensitive to atmospheric oxygen. | Immediately transfer the compound to an inert atmosphere glovebox or use a Schlenk line for all manipulations. Purge all solvents and reaction vessels with dry Argon or Nitrogen.[14][15] |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Oxidative Degradation: Formation of N-oxides, imines, or other byproducts. | Characterize the new peaks using high-resolution mass spectrometry to identify their molecular weight. Compare against potential degradation products (e.g., Parent MW + 16 for N-oxide). Implement the use of an antioxidant like BHT. |
| Inconsistent results or low yields in reactions. | Degraded Starting Material: Using a partially oxidized reagent will lead to lower yields and potential side reactions. | Always check the purity of the starting material via HPLC or NMR before use. If degradation is detected, purify the compound by flash chromatography under an inert atmosphere. |
| Precipitate formation in a stored solution. | Polymerization or Formation of Insoluble Degradants: Advanced degradation can lead to polymerization.[16] | Discard the solution. When preparing new solutions for storage, use freshly deoxygenated solvent and consider adding an antioxidant. Store at reduced temperatures (-20°C). |
Best Practices & Experimental Protocols
Adherence to strict protocols for handling and storage is the most effective strategy for preventing oxidative degradation.
Protocol: Inert Atmosphere Handling and Storage
This protocol details the standard procedure for handling this compound to prevent exposure to oxygen and moisture.
Materials:
-
This compound in a Sure/Seal™ bottle or similar air-tight container.[14][15]
-
Dry, deoxygenated solvents (e.g., Toluene, THF).
-
Nitrogen or Argon gas source with a manifold (Schlenk line).
-
Oven-dried glassware.[15]
-
Gas-tight syringes and needles.
-
Rubber septa.
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[15]
-
Inert Atmosphere Setup: Assemble the reaction apparatus and connect it to the Schlenk line. Evacuate the apparatus under vacuum and refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Access: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to ensure a positive pressure.
-
Reagent Transfer: Using a clean, dry, gas-tight syringe, pierce the septum and draw the desired volume of the compound (if liquid) or prepare a solution in the bottle by adding deoxygenated solvent via cannula or syringe.
-
Storage: For long-term storage, aliquot the compound or its solutions into smaller amber vials. Flush the headspace of each vial with inert gas, seal tightly with a septum and Parafilm®, and store in a cool, dark place, preferably a freezer rated for chemical storage.[7]
Caption: Workflow for handling and storing air-sensitive this compound.
Protocol: Monitoring Stability by HPLC
This protocol provides a general framework for assessing the stability of the compound over time.
Objective: To quantify the percentage of intact this compound and detect the formation of degradation products.
Method:
-
Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase compatible solvent (e.g., Acetonitrile). This will serve as your T=0 reference.
-
Sample Preparation: Prepare samples under different conditions (e.g., in different solvents, with/without antioxidants, exposed to air vs. inert atmosphere).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the T=0 standard and the experimental samples at specified time points (e.g., 0, 24, 48, 72 hours). Calculate the peak area of the parent compound. Purity is determined by the relative peak area of the parent compound compared to the total area of all peaks.
-
Data Interpretation: A decrease in the relative peak area of the parent compound over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Handle and store under an inert atmosphere (Argon or Nitrogen). | Prevents direct reaction with atmospheric oxygen, the primary driver of degradation.[14] |
| Storage | Cool, dark conditions (-20°C recommended) in sealed amber vials. | Reduces reaction rates and prevents light-induced degradation.[5][7] |
| Solvents | Use anhydrous, deoxygenated aprotic solvents (e.g., Toluene, THF). | Minimizes water and oxygen content, which are key reactants in degradation pathways. |
| Additives | Consider adding a radical-scavenging antioxidant (e.g., 0.01% BHT). | Interrupts free-radical chain reactions that propagate oxidative damage.[8] |
| Monitoring | Regularly check purity by HPLC, especially for older samples or those stored improperly. | Ensures the integrity of the starting material for reproducible experimental outcomes. Gas chromatography is also a suitable analytical method.[17][18] |
References
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 22). Specialty Chemicals.
- Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. (2025, August 22).
- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024, January 29). ACS Omega.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.
- Oxidation of Secondary and Primary Amines. SlideShare.
- Aromatic Amines Antioxidants. Performance Additives.
- Amine Antioxidants. Vanderbilt Chemicals, LLC.
- Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan)
- Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
- Pyridine. Apollo Scientific.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561–565.
- Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Rel
- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Pyridine. OSHA.
- Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out
- Handling Air-Sensitive Reagents. Sigma-Aldrich.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. (2020, March 15). PubMed.
- 2-Bromopyridine. Wikipedia.
Sources
- 1. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. nbinno.com [nbinno.com]
- 9. performanceadditives.us [performanceadditives.us]
- 10. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. osha.gov [osha.gov]
troubleshooting low conversion in Suzuki coupling of 2-bromo-pyridines
[1]
Status: Operational Ticket Topic: Troubleshooting Low Conversion / Catalyst Deactivation Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Synthesis Helpdesk
You are likely here because your standard Suzuki protocol—which works perfectly for aryl bromides—has failed with a 2-bromopyridine substrate. You are observing low conversion, immediate catalyst precipitation (palladium black), or significant protodeboronation of your boronic acid partner.
This guide deconstructs the specific electronic and steric failures unique to 2-substituted nitrogen heterocycles and provides self-validating protocols to overcome them.
Module 1: The "Poisoning" Effect (Catalyst Deactivation)
The Problem
Unlike phenyl bromides, 2-bromopyridines possess a basic nitrogen atom adjacent to the reaction center. In standard catalytic cycles, this nitrogen acts as a Lewis base, coordinating strongly to the Palladium(II) center after oxidative addition. This forms a stable, unreactive "resting state" complex (dimer), effectively removing the catalyst from the cycle before transmetallation can occur.
The Solution: Steric Shielding
You must use ligands that are sufficiently bulky to physically block the coordination of the pyridine nitrogen while maintaining high electron density to facilitate oxidative addition.
Recommended Ligand Systems:
| Ligand Class | Specific Recommendation | Why it Works |
| Buchwald Dialkylbiaryl | XPhos or RuPhos | The bulky isopropyl (XPhos) or isopropoxy (RuPhos) groups on the lower ring create a "roof" over the Pd center, preventing N-coordination while allowing the substrate to bind. |
| Precatalyst Form | Pd-G4 Precatalysts | Crucial: Do not mix Pd(OAc)₂ + Ligand manually. Use G3 or G4 precatalysts (e.g., XPhos Pd G4) to ensure a strict 1:1 Pd:L ratio and prevent initial catalyst oxidation. |
Visualizing the Failure Mode
Figure 1: Mechanism of catalyst poisoning by 2-bromopyridine. Small ligands allow the pyridine nitrogen to bind and deactivate the palladium. Bulky ligands (Green Path) prevent this interaction.
Module 2: The "Stoichiometry" Issue (Boron Instability)
The Problem
If your 2-bromopyridine is the electrophile, your nucleophile (boronic acid) is often the weak link. If you are trying to couple a 2-pyridyl boronic acid (the reverse coupling), the problem is even worse: 2-pyridyl boronates undergo rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the cross-coupling reaction.
The Solution: Slow Release Strategy
To prevent the boronic acid from decomposing before it can react, use a "Slow Release" strategy.[1][2][3][4] This maintains a low, steady-state concentration of the active boronic acid.
Comparison of Boron Sources:
| Boron Source | Stability | Protocol Adjustment |
| Boronic Acid | Low (High Protodeboronation) | Requires large excess (2.0–3.0 equiv). Often fails for heteroaryls. |
| Pinacol Ester | Moderate | Better, but can still degrade. Requires hydrolysis in situ. |
| MIDA Boronate | High (Best for difficult cases) | Slow Release: Hydrolyzes slowly in aqueous base. Matches the rate of coupling to the rate of release. |
| K-Trifluoroborate | High (Air Stable) | Requires specific conditions (often alcoholic solvents) to "uncage" the boron. |
Visualizing the Slow Release Mechanism
Figure 2: The Burke "Slow Release" Strategy using MIDA boronates. By limiting the concentration of Free Boronic Acid, the productive coupling pathway (Green) outcompetes decomposition (Red).
Module 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (High Activity)
Use this for 2-bromopyridines with stable aryl boronic acids.
-
Catalyst: XPhos Pd G4 (2–4 mol%).
-
Why: Pre-formed oxidative addition complex; air-stable; ensures 1:1 Ligand/Pd ratio.
-
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv).
-
Why: Tribasic phosphate buffers the pH effectively; milder than carbonates/hydroxides which promote deboronation.
-
-
Solvent: THF or 1,4-Dioxane (degassed).
-
Temperature: 60–80 °C.
Step-by-Step:
-
Charge a vial with 2-bromopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed THF (0.2 M concentration relative to bromide).
-
Add degassed 0.5 M aq. K₃PO₄ (3.0 equiv).
-
Stir vigorously at 60 °C. Note: Biphasic mixtures require high stir rates (>800 rpm).
Protocol B: The "Difficult Partner" (MIDA / Trifluoroborate)
Use this when the boronic acid partner is unstable (e.g., heteroaryl boronates).
-
Catalyst: XPhos Pd G4 (2 mol%).
-
Boron Source: MIDA Boronate (1.2–1.5 equiv).
-
Base: K₃PO₄ (anhydrous, 5.0 equiv) + Water (added specifically).
-
Solvent: 1,4-Dioxane : Water (10:1) .
Step-by-Step:
-
Charge vial with 2-bromopyridine (1.0 equiv), MIDA Boronate (1.5 equiv), XPhos Pd G4 (0.02 equiv), and anhydrous K₃PO₄ (5.0 equiv).
-
Seal and purge with Argon.
-
Add 1,4-Dioxane and Water (ratio 10:1). The water is essential to hydrolyze the MIDA group.[3]
-
Heat to 95–100 °C. The higher temperature is required to uncage the MIDA boronate.
Module 4: Troubleshooting FAQ
Q1: The reaction turns black immediately upon heating and stalls.
-
Diagnosis: "Pd Black" precipitation. The catalyst has decomposed.
-
Fix: Your ligand is not bulky enough to protect the Pd from the pyridine nitrogen. Switch from PPh₃ or dppf to XPhos or RuPhos . Ensure you are using a G3/G4 precatalyst , not generating the catalyst in situ from Pd(OAc)₂.
Q2: I see full consumption of the boronic acid, but the 2-bromopyridine remains untouched.
-
Diagnosis: Protodeboronation.[1][4][5][6] The boronic acid hydrolyzed to the arene (Ar-H) faster than it coupled.
-
Fix: Switch to a MIDA boronate or Potassium Trifluoroborate salt of your nucleophile. Alternatively, try anhydrous conditions using CsF in Toluene at 100 °C (requires pinacol esters).
Q3: I observe dehalogenation (reduction) of the 2-bromopyridine to pyridine.
-
Diagnosis: Beta-hydride elimination from the solvent or ligand is occurring, or the reaction is too slow.
-
Fix: Avoid alcoholic solvents (isopropanol/ethanol) which act as hydride sources. Use THF or Toluene . Increase catalyst loading to speed up the productive cycle.
Q4: Can I use Pd(PPh₃)₄?
-
Answer: generally No . For 2-bromopyridines, triphenylphosphine is too small and not electron-rich enough. It allows the pyridine nitrogen to displace the ligand, poisoning the catalyst.
References
-
Buchwald Ligands (XPhos/SPhos)
-
MIDA Boronates (Slow Release Strategy)
-
Potassium Trifluoroborates
- Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Protodeboronation Mechanisms
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Hub: Metal Remediation for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Status: Active Ticket ID: METAL-REM-PYR-004 Subject: Removing Pd/Cu/Ni catalysts from chelating pyridine-amine intermediates.
Core Directive: The "Chelation Trap"
You are encountering difficulty removing metal catalysts (likely Palladium from cross-coupling or Nickel/Copper from aminations) because your target molecule, (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine , is effectively a ligand itself.
The Mechanism of Failure: Your product contains two potent metal-binding domains:
-
The Pyridine Nitrogen (N1): A classic
-donor. -
The Secondary Amine (N-ethyl): A strong Lewis base.
Together, these can form a stable coordination complex with the residual metal, creating a "tug-of-war" between your product and standard scavengers. Furthermore, the 2-Bromo substituent is chemically fragile; standard hydrogenation or aggressive reduction methods will cleave this bond (de-halogenation), destroying your intermediate.
This guide prioritizes methods that break the Product-Metal bond without compromising the Aryl-Bromide integrity.
Diagnostic Workflow (Visual)
Use this decision tree to select the correct remediation protocol based on your current impurity profile and physical state.
Figure 1: Decision matrix for selecting the appropriate metal scavenging protocol based on physical state and impurity type.
Troubleshooting Guide & FAQs
Scenario A: "I used a standard Thiol scavenger, but Pd levels are still high."
-
Root Cause: The secondary amine in your product is out-competing the Thiol for the metal.
-
The Fix (The "Acid Spike"): You must chemically "deactivate" your product's amine. Add 5-10 equivalents of Acetic Acid (AcOH) to the scavenging mixture.
-
Why: This protonates the basic ethyl-amine nitrogen (
) and the pyridine nitrogen. The protonated nitrogen cannot coordinate to the metal. The metal is released into the solution, where the Scavenger (which operates fine in mild acid) can trap it. -
Caution: Do not use strong mineral acids (HCl) if you are using siloxane-based scavengers for prolonged periods, as they can degrade the silica backbone.
-
Scenario B: "My product is turning black/grey during workup."
-
Root Cause: This is Colloidal Palladium (
nanoparticles), not dissolved Pd(II). Chelating scavengers (Thiol/DMT) are poor at grabbing solid particles. -
The Fix: Perform a Hot Filtration through a Celite/Activated Carbon pad before adding the chemical scavenger.
-
Protocol: Dissolve crude in THF, add 10 wt% Activated Carbon (e.g., Darco G-60), stir at 50°C for 30 mins, and filter hot. Then proceed to scavenging.
-
Scenario C: "I am worried about the Bromine falling off (Debromination)."
-
Risk Assessment: High. The 2-position on pyridine is activated for oxidative addition.
-
Forbidden Reagents:
-
Hydrogen gas (
) with Pd/C. - Formate salts (Ammonium Formate) at high temps.
- Zinc/Acetic Acid (reductive conditions).
-
Hydrogen gas (
-
Safe Zone: Thiol-based silica scavengers and Cysteine washes are non-reductive and will preserve the Ar-Br bond.
Validated Protocols
Protocol A: Solid-Supported Scavenging (Recommended)
Best for: High throughput, avoiding emulsions, and final purity.
Materials:
-
Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or Thiol.[1]
-
Selection Note: DMT is preferred for this molecule because the triazine ring offers a "harder" ligand character that competes better against the pyridine [1].
-
-
Solvent: THF or Ethyl Acetate (Avoid MeOH if using DMT, as ester transesterification is a rare but possible side risk, though low).
Step-by-Step:
-
Dissolution: Dissolve the crude oil (1.0 eq) in THF (10 volumes).
-
Loading: Add SiliaMetS® DMT (4.0 - 8.0 molar equivalents relative to the residual metal, not the product).
-
Note: If metal content is unknown, use 10 wt% scavenger relative to product mass.
-
-
Activation (Critical): Add Acetic Acid (AcOH) to reach pH 4-5 (approx. 5 eq).
-
Incubation: Stir at 50°C for 4 hours.
-
Why Heat? Room temperature kinetics are too slow for breaking the Pyridine-Pd bond.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a fritted funnel.
-
Wash: Wash the silica cake with THF (2 volumes) to recover trapped product.
-
Neutralization: Wash the organic filtrate with saturated NaHCO₃ to remove the acetic acid, dry over Na₂SO₄, and concentrate.
Protocol B: Aqueous Cysteine Wash (Liquid-Liquid)
Best for: Large scale (>100g) where silica cost is prohibitive.
Mechanism: Cysteine is a zwitterionic amino acid with a high affinity for Pd. It forms a water-soluble Pd-Cysteine complex, pulling the metal from the organic phase [2].
Step-by-Step:
-
Dissolve crude product in Isopropyl Acetate (IPAc) or DCM .
-
Prepare a 10% w/w L-Cysteine solution in water.
-
Add the aqueous Cysteine solution to the organic layer (1:1 volume ratio).
-
Stir vigorously at 40°C for 1 hour.
-
Tip: If an emulsion forms, add small amounts of brine.
-
-
Separate layers.[2] The aqueous layer will likely turn dark/orange (containing the metal).
-
Repeat wash x2 if necessary.
-
Final wash with water, dry organic layer, and concentrate.
Comparative Data: Scavenger Efficiency
The following table summarizes expected clearance rates for Pyridine-Amine substrates contaminated with Pd(PPh₃)₄ residues (Initial Pd: ~1500 ppm).
| Scavenger Type | Functional Group | Conditions | Final Pd (ppm) | Yield Recovery | Notes |
| SiliaMetS® Thiol | Propylthiol | THF, 20°C, 4h | 450 ppm | 92% | Ineffective without heat/acid. |
| SiliaMetS® Thiol | Propylthiol | THF, AcOH , 50°C | < 20 ppm | 90% | Acid spike is key. |
| SiliaMetS® DMT | Dimercaptotriazine | THF, 50°C | < 10 ppm | 88% | Best affinity; slight yield loss due to adsorption. |
| Activated Carbon | N/A | EtOH, Reflux | 200 ppm | 75% | High yield loss; removes colloids only. |
| L-Cysteine | Amino Acid | DCM/H2O Wash | < 50 ppm | 95% | Good for bulk; risk of emulsion. |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification. Retrieved from [Link]
-
Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Solution Stability of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Welcome to the technical support center for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate stability issues encountered during experimental work. By understanding the inherent chemical liabilities of this molecule, you can implement rational strategies to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound in solution.
Q1: My solution of this compound, initially colorless, has turned yellow or brown. What is happening?
A change in color is a primary visual indicator of chemical degradation.[1] For a molecule containing both a secondary amine and a bromopyridine moiety, this discoloration is most commonly attributed to oxidative degradation. Amines are susceptible to oxidation, which can form colored N-oxide species or other complex degradation products, especially upon exposure to atmospheric oxygen and/or light.[2]
Q2: What are the most likely degradation pathways for this molecule in solution?
The structure of this compound contains two primary points of vulnerability:
-
Oxidation of the Ethylamine Group: The lone pair of electrons on the nitrogen atom of the secondary amine is susceptible to attack by oxidizing agents (including dissolved molecular oxygen), which can lead to the formation of N-oxides and other related impurities.
-
Dehalogenation of the Pyridine Ring: The carbon-bromine bond on the pyridine ring can be cleaved, particularly under certain conditions like the presence of catalytic metals or upon prolonged exposure to light (photolysis).[3] This results in the formation of (Pyridin-4-ylmethyl)-ethyl-amine.
-
Photodegradation: Pyridine-containing compounds can be sensitive to UV and visible light, which provides the energy to initiate and accelerate degradation reactions, including both oxidation and dehalogenation.[1][4]
Q3: What are the ideal storage conditions for solutions of this compound?
To maximize the shelf-life of your solutions, proactive measures are essential. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Short-term, <1 week) -20°C to -80°C (Long-term) | Reduces the kinetic rate of all potential degradation reactions.[1] |
| Light Exposure | Store in amber glass vials or protect from light with aluminum foil. | Prevents photodegradation, a common pathway for pyridine derivatives.[1] |
| Atmosphere | Purge solution with an inert gas (Argon or Nitrogen) before sealing. | Displaces dissolved oxygen, the primary agent in oxidative degradation of the amine moiety.[2] |
| pH | Slightly acidic (pH 4-6), if compatible with the experiment. | Protonating the amine to form an ammonium salt can protect it from oxidation.[2] However, strong acids may catalyze other degradation pathways.[3] |
| Container | Use high-quality, non-reactive glass vials with PTFE-lined caps. | Prevents leaching of contaminants and ensures a tight seal against atmospheric oxygen. |
Q4: I am observing poor reproducibility in my assay. Could compound instability be the cause?
Absolutely. If the concentration of the active parent compound is decreasing over the course of an experiment due to degradation, it will lead to significant variability and a loss of experimental accuracy. It is crucial to confirm the stability of the compound under your specific assay conditions (e.g., in your assay buffer, at the incubation temperature). If degradation is suspected, an aliquot of the solution should be analyzed by a stability-indicating method (like HPLC) at the beginning and end of the experiment to quantify any loss of the parent compound.
Part 2: Troubleshooting Guide: Diagnosing Instability
This section provides a logical workflow for identifying and confirming degradation when it is suspected.
Symptom: Unexpected results, such as a drop in measured activity, or the appearance of new, unidentified peaks in an analytical chromatogram (e.g., HPLC, LC-MS).
Causality: This strongly suggests that the parent compound is degrading, either during storage or under the analytical/experimental conditions. The new peaks correspond to the degradation products.[1]
Diagnostic Workflow
The following workflow provides a systematic approach to diagnosing the root cause of instability.
Caption: A logical workflow for troubleshooting suspected compound degradation.
Part 3: Protocols for Stability Enhancement & Assessment
This section provides actionable, step-by-step protocols for proactively managing and quantifying the stability of this compound.
Protocol 1: Recommended Solvent Preparation and Handling
Rationale: The primary goal is to eliminate atmospheric oxygen from the solvent, which is the key driver for the oxidative degradation of the amine functional group.
Materials:
-
High-purity solvent (e.g., HPLC-grade DMSO, Acetonitrile, or Ethanol)
-
Inert gas source (Argon or Nitrogen) with a regulator and tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
Procedure:
-
Solvent Degassing: Place the desired volume of solvent into a flask. Sparge the solvent by bubbling a gentle stream of inert gas through it for 15-30 minutes. This displaces dissolved oxygen.
-
Compound Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the target concentration.
-
Inert Atmosphere Blanket: Before sealing the vial, gently flush the headspace above the liquid with the inert gas for 10-15 seconds.
-
Sealing and Storage: Immediately cap the vial tightly. If using a crimp cap, ensure a proper seal. Store under the recommended conditions outlined in the FAQ section.
Protocol 2: Designing and Performing a Forced Degradation Study
Rationale: A forced degradation (or stress testing) study is the definitive way to identify potential degradation pathways and to develop a "stability-indicating" analytical method.[5] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradants can be adequately detected and resolved.[6]
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Expose the aliquots to the conditions outlined in the table below. Include a control sample stored at -20°C in the dark.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample neutralized with base), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable HPLC-UV method.
Table of Typical Forced Degradation Conditions:
| Stress Condition | Reagent / Setting | Typical Duration | Neutralization Step Before Analysis |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24-72 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8-24 hours | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ at Room Temp | 8-24 hours | Quench with sodium bisulfite if needed |
| Thermal | 80 °C (in solution) | 48-72 hours | None |
| Photolytic | Expose to UV/Vis light (ICH option 1 or 2) | 24-72 hours | None |
Protocol 3: Development of a Stability-Indicating HPLC Method
Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound and separate it from its degradation products.[7] Reverse-phase HPLC with UV detection is the most common technique.
Starting HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Detection | UV at 254 nm and 270 nm |
| Injection Vol. | 2 µL |
Validation: The method is considered "stability-indicating" if you can demonstrate baseline resolution between the parent compound peak and all peaks generated during the forced degradation study.
Part 4: Mechanistic Insights & Degradation Pathways
Understanding the underlying chemistry is key to preventing degradation. The this compound molecule's instability stems from the electronic properties of its constituent parts.
-
The 2-Bromopyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the ring electron-deficient. This activates the C2 and C4 positions for nucleophilic attack.[8] While this is useful for synthesis, it also means the C-Br bond at the 2-position can be more labile than a C-Br bond on a benzene ring.
-
The Ethylamine Sidechain: The secondary amine is a nucleophilic and basic center. Its lone pair of electrons makes it prone to oxidation.
Potential Degradation Pathways Visualization
The following diagram illustrates the structures of the parent compound and its most probable degradation products.
Caption: Primary degradation pathways of this compound.
References
-
Pelmus, M. (2015). Compounds like amines, amides, imides are sensible to oxidation. ResearchGate. Available at: [Link]
-
Dr. Bob. (2020). Stability of amines. Sciencemadness Discussion Board. Available at: [Link]
-
Alsos, G. A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Available at: [Link]
-
Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Bio-Rad. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Tautermann, C. S., et al. (2024). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. Available at: [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]
-
Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available at: [Link]
-
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere. Available at: [Link]
-
Talukdar, A., et al. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sgs.com [sgs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Optimization for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine Salts
Executive Summary & Molecule Profile[1]
Subject: (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine (and its salts)
Common Applications: Intermediate for kinase inhibitors, GPCR ligands, and P2X7 antagonists.
Chemical Behavior:
This molecule contains two basic nitrogen centers: the pyridine ring (
Solvent Selection Guide
The choice of solvent depends heavily on the specific salt counter-ion used. The Hydrochloride (HCl) and Hydrobromide (HBr) salts are the most common for this class of brominated pyridines.
Primary Solvent Candidates (Screening Table)
| Solvent System | Polarity | Suitability | Notes |
| Isopropanol (IPA) | Moderate | High | Best Starting Point. Often balances solubility at reflux vs. insolubility at RT. |
| Ethanol / Et₂O | High / Low | High | Classic "Two-Solvent" method. Dissolve in min. hot EtOH, add Et₂O until turbid. |
| Methanol / EtOAc | High / Mod | Moderate | Good for very polar impurities. Use EtOAc as the anti-solvent. |
| Acetonitrile (ACN) | Moderate | Medium | Can work for HCl salts, but risk of oiling out is higher than alcohols. |
| Water | Very High | Low | Not recommended for recrystallization due to high solubility and difficulty drying the hygroscopic salt. |
Decision Logic: Solvent Selection Workflow
Figure 1: Decision tree for selecting the optimal solvent system based on solubility observations.
Detailed Experimental Protocols
Protocol A: Recrystallization of the HCl Salt (Standard)
Use this protocol if you already have the crude solid salt.
-
Preparation: Weigh 1.0 g of crude this compound HCl.
-
Dissolution: Place solid in a 25 mL Erlenmeyer flask. Add Isopropanol (IPA) dropwise while heating to a gentle reflux (approx. 80-82°C).
-
Tip: If 10 mL of IPA doesn't dissolve it, add Methanol dropwise until clear.
-
-
Filtration (Optional): If insoluble black specks remain, filter hot through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).
-
Critical: Do not place directly in ice; this causes "oiling out" (phase separation) rather than crystallization.
-
-
Harvest: If crystals form, cool further in an ice bath (0-5°C) for 30 minutes. Filter and wash with cold IPA or Et₂O.
Protocol B: Salt Formation & Crystallization from Free Base
Use this protocol if you have the oily free base.
-
Dissolution: Dissolve 1.0 g (approx 4.6 mmol) of the free amine oil in 5 mL of absolute Ethanol .
-
Acidification: Cool to 0°C. Slowly add 1.1 equivalents of HCl (e.g., 1.25 M HCl in Ethanol or 4M HCl in Dioxane).
-
Warning: Exothermic. Maintain temp <10°C to prevent decomposition of the bromo-pyridine moiety.
-
-
Precipitation: Add Diethyl Ether (Et₂O) or MTBE dropwise to the stirred solution until a persistent cloudiness appears.
-
Crystallization: Store at -20°C overnight. White to off-white needles should form.
Troubleshooting Guide: The "Oiling Out" Phenomenon
The most common failure mode for secondary amine salts is "oiling out"—where the product separates as a yellow/orange liquid droplet instead of a crystal.
Rescue Workflow for Oiled Products
Figure 2: Step-by-step rescue procedure for oiled-out reactions.
Why does this happen?
-
Impurities: Even 2-3% impurity can disrupt the crystal lattice of pyridine salts.
-
Supersaturation: Cooling too fast traps solvent/impurities, lowering the melting point below the solution temperature.
Corrective Actions:
-
Seeding: Save a tiny speck of crude solid before dissolving. Add it back when the solution is warm (not hot).
-
Trituration: If you have a stubborn oil, decant the solvent, add fresh diethyl ether or hexane, and scratch the flask vigorously with a glass rod. This mechanical energy often induces nucleation.
Frequently Asked Questions (FAQ)
Q1: My salt is turning yellow/brown upon drying. Why? A: Pyridine derivatives, especially brominated ones, are light-sensitive and prone to oxidation.
-
Fix: Dry in a vacuum oven at <40°C. Store under nitrogen or argon in amber vials.
Q2: Can I use Acetone for recrystallization? A: Avoid Acetone. While often a good solvent, acetone can react with secondary amines to form enamines or imines (Schiff bases), especially if the salt is slightly acidic or if heating is prolonged. Stick to Alcohols/Ethers.
Q3: The HCl salt is extremely hygroscopic (turns to goo in air). A: This is common for pyridine-methyl-amine salts.
-
Fix: Switch to a less hygroscopic counter-ion. Try Fumarate or Oxalate salts. These often crystallize better and are non-hygroscopic, making them superior for handling, even if you convert back to HCl later.
Q4: Is the 2-Bromo group stable during reflux? A: Generally, yes. However, avoid basic aqueous conditions at high heat, which could hydrolyze the bromine to a hydroxyl group (pyridone formation). In neutral alcohols (IPA/EtOH), the C-Br bond is stable.
References & Authoritative Sources
-
Purification of Laboratory Chemicals (8th Ed.) - Armarego, W. L. F., & Chai, C. L. L. (2017). Standard protocols for amine hydrochloride purification.
-
Synthesis of 2-Bromo-4-methylpyridine derivatives - Patent US4291165A. Describes the stability and handling of brominated pyridine intermediates.
-
Recrystallization of Pyridine Hydrochloride Salts - Patent CN103755625A. Details solvent systems (Ethanol/Toluene) for high-purity pyridine salt isolation.
-
General Workup and Purification of Amines - University of Rochester, Department of Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Technical Support Center: Steric Hindrance in (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine Coupling
Welcome to the technical support center for navigating challenging cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the coupling of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine and its derivatives. The inherent steric congestion in this substrate often leads to low yields, side reactions, and catalyst deactivation. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome these hurdles.
Introduction: The Challenge of Steric Hindrance
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of crucial C-N bonds.[1] However, its efficiency can be dramatically impeded by steric hindrance. In the case of this compound, the ethyl group on the amine and the substituent at the 4-position of the pyridine ring create a sterically congested environment around the reaction center. This congestion primarily hinders the final, critical step of the catalytic cycle: reductive elimination.[1][2] This guide will dissect these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving very low yields?
A1: The primary culprit is steric hindrance. The bulky environment around the 2-position of the pyridine ring makes it difficult for the palladium catalyst to facilitate the bond formation between the pyridine and the ethylamine. Specifically, the final reductive elimination step, where the desired product is formed and the Pd(0) catalyst is regenerated, is often the rate-limiting step and is highly sensitive to steric bulk.[1][2] Inefficient reductive elimination leads to low product formation and potential catalyst decomposition pathways.
Q2: What is hydrodehalogenation, and why am I observing it as a major side product?
A2: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom, resulting in (pyridin-4-ylmethyl)-ethyl-amine. This is a common and frustrating side reaction in palladium-catalyzed couplings.[3][4] It can occur through several mechanisms, often involving trace water or alcohol solvents as a hydride source.[3][4][5] Sterically hindered substrates are particularly prone to this pathway because if the desired C-N coupling is slow, competing side reactions have more time to occur.[4]
Q3: Which catalyst and ligand combination is best suited for this sterically hindered coupling?
A3: For sterically demanding substrates, the choice of ligand is critical. You need a ligand that is both bulky and electron-rich. Bulky dialkylbiaryl phosphine ligands, developed by the Buchwald and Hartwig groups, are the gold standard.[1] Ligands like RuPhos , BrettPhos , or Josiphos derivatives are excellent choices.[2] These ligands form stable, active palladium complexes that are sterically imposing themselves, which can paradoxically accelerate the reductive elimination step for hindered substrates.[2][6] Using a pre-formed palladium catalyst (precatalyst) like RuPhos Pd G3 is highly recommended for reproducibility and activity.
Q4: Can I simply increase the reaction temperature or time to improve conversion?
A4: While moderate increases in temperature can be beneficial, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and an increase in side products like hydrodehalogenation.[3] A better approach is to first optimize the catalyst system (ligand, palladium source, base) before resorting to aggressive heating. A systematic approach, as outlined in the troubleshooting guide below, will yield more reliable and cleaner results.
Troubleshooting Guide
This section addresses specific experimental failures with probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion (<20%) | 1. Ineffective Catalyst System: The ligand is not bulky/electron-rich enough to overcome the steric barrier.[2][6] 2. Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[7] 3. Poor Reagent Quality: Wet solvents, old base, or impure starting materials. | 1. Switch to a specialized ligand: Use a bulky dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos with a suitable palladium precatalyst (e.g., RuPhos Pd G3).[2] 2. Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be effective. 3. Use a Strong, Non-Nucleophilic Base: Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are preferred. Ensure the base is fresh and handled under inert conditions. 4. Ensure Inert Conditions: Use rigorously dried solvents (e.g., toluene, dioxane) and degas the reaction mixture thoroughly. |
| Significant Hydrodehalogenation | 1. Slow Reductive Elimination: The desired coupling is slow, allowing the competing hydrodehalogenation pathway to dominate.[4] 2. Hydride Source Present: Trace water or use of alcohol solvents can act as the hydride source.[3] 3. Base-Promoted Pathway: Certain bases or conditions can promote β-hydride elimination from intermediates.[8] | 1. Optimize the Ligand: A more effective ligand (see above) will accelerate the desired C-N coupling, outcompeting the side reaction.[2] 2. Use Anhydrous Solvents: Ensure solvents are freshly dried over a suitable agent. Avoid protic solvents. 3. Screen Bases: Switch from NaOtBu to a different strong base like LHMDS or K₃PO₄ to see if the side reaction is base-dependent. |
| Reaction Stalls Mid-Way | 1. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions. 2. Product Inhibition: The product amine or the bromide byproduct (e.g., NaBr) may be inhibiting the catalyst.[9] | 1. Use a More Robust Precatalyst: Palladacycle precatalysts (G2, G3, G4 types) are designed for higher stability and controlled release of the active Pd(0) catalyst.[9] 2. Consider a Slow-Addition Strategy: If feasible, slowly adding one of the coupling partners might maintain a lower concentration of potentially inhibiting species. |
Experimental Protocols & Methodologies
Protocol 1: Optimized Buchwald-Hartwig Amination for Sterically Hindered this compound
This protocol is designed to maximize the chances of success for this challenging substrate by employing a state-of-the-art catalyst system.
Reagents & Equipment:
-
This compound
-
Palladium Precatalyst: RuPhos Pd G3 (2-4 mol%)
-
Ligand: RuPhos (if not using a precatalyst, use a 1:1.2 Pd:Ligand ratio)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Solvent: Anhydrous Toluene or Dioxane
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the NaOtBu (1.5 eq) and RuPhos Pd G3 precatalyst (0.02-0.04 eq) to a dry Schlenk flask equipped with a stir bar.
-
Add Reagents: Add the this compound (1.0 eq) to the flask.
-
Add Solvent: Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M.
-
Degassing: Seal the flask and purge with inert gas for 5-10 minutes. If not in a glovebox, perform three cycles of vacuum backfill with inert gas.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Catalytic Cycle and Point of Hindrance
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the reductive elimination step that is impeded by steric hindrance.
Caption: Catalytic cycle showing the sterically hindered reductive elimination step.
Troubleshooting Decision Flowchart
Use this flowchart to diagnose and solve common issues encountered during the coupling reaction.
Caption: A decision tree for troubleshooting the sterically hindered amination.
References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 2011. [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 2013. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020. [Link]
-
New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate, 2025. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 2019. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 2007. [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling... Journal of the American Chemical Society, 2003. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 2019. [Link]
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- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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long-term storage conditions for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
This guide provides comprehensive technical support for the long-term storage and handling of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following recommendations are grounded in the chemical properties of its core moieties—bromopyridine and secondary amines—and established best practices for handling air- and moisture-sensitive reagents.[1][2][3]
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere, such as argon or nitrogen, and protected from light.[3][4][5] Containers should be tightly sealed to prevent exposure to air and moisture.[4][6][7][8]
Q2: Why is an inert atmosphere necessary for storing this compound?
The ethylamine moiety can be susceptible to oxidation by atmospheric oxygen, potentially leading to the formation of N-oxides or other degradation products.[9] The bromopyridine ring may also be sensitive to air and moisture, which can affect its stability over time.[2][3] Storing under an inert gas displaces oxygen and moisture, thus preserving the compound's integrity.[1][4]
Q3: The compound has arrived in a sealed ampoule. How should I handle it after opening?
Once an ampoule is opened, the entire contents should ideally be used immediately. If partial use is necessary, the remaining material should be transferred to a suitable storage vessel, such as a flask with a PTFE valve or a vial with a septum-lined cap, under a blanket of inert gas.[10] This minimizes exposure to the atmosphere.
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
While refrigerated temperatures (2-8°C) are generally recommended, freezing may be acceptable if the compound is a solid and not dissolved in a solvent that could cause issues upon freezing and thawing. However, repeated freeze-thaw cycles should be avoided. If the compound is a liquid or in solution, ensure the solvent is suitable for freezing to prevent pressure buildup or container damage. Always check for any specific manufacturer recommendations if available.
Q5: What type of container is best for long-term storage?
Amber glass vials or bottles with tight-fitting, chemically resistant caps (e.g., PTFE-lined) are recommended to protect the compound from light and prevent leakage.[2][3] For highly air-sensitive applications, specialized packaging like AcroSeal™ or Sure/Seal™ bottles, which allow for the withdrawal of the reagent via syringe through a self-healing septum, are ideal.[1][10][11]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action & Explanation |
| Discoloration (e.g., yellowing or browning) | Oxidation or degradation of the compound. | This is a common sign of decomposition. It is advisable to verify the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use. If significant degradation has occurred, the material should be discarded. |
| Inconsistent experimental results | Compound degradation due to improper storage. | If you observe unexpected side products or lower yields in your reactions, the integrity of the starting material may be compromised.[1] Review your storage and handling procedures. It is recommended to use a fresh batch of the compound or re-purify the existing stock if possible. |
| Precipitate formation in a solution | Change in solubility due to temperature fluctuations or degradation. | Allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product. Analyze the supernatant and/or the precipitate to identify the issue. |
| Difficulty in achieving a reaction that previously worked | Inactivation of the reagent. | The reactive sites of the molecule may have been compromised. This can happen due to slow decomposition over time. Consider opening a fresh container of the reagent or purchasing a new batch. |
Experimental Protocols & Methodologies
Protocol 1: Aliquoting and Storing this compound
This protocol is designed for situations where the entire quantity of the compound will not be used in a single experiment.
Objective: To safely aliquot the compound into smaller, single-use quantities to preserve the integrity of the bulk material.
Materials:
-
Stock container of this compound
-
Dry, amber glass vials with PTFE-lined caps
-
Schlenk line or glove box with an inert atmosphere (Argon or Nitrogen)[2]
-
Dry syringes and needles[11]
-
Parafilm or other sealing film
Procedure:
-
Prepare the Environment: Perform all operations under an inert atmosphere using a Schlenk line or in a glove box to minimize exposure to air and moisture.[2]
-
Dry Glassware: Ensure all vials and transfer equipment are thoroughly dried, for instance, by oven-drying overnight and cooling under a stream of inert gas.[10][11]
-
Inert Gas Purge: If using a Schlenk line, connect the stock container and the aliquot vials to the line and purge with inert gas.
-
Transfer: Using a clean, dry syringe, carefully withdraw the desired amount of the compound from the stock container.
-
Aliquot: Dispense the compound into the pre-prepared amber glass vials.
-
Seal: Tightly cap the vials. For added protection, wrap the cap-vial interface with Parafilm.
-
Label and Store: Clearly label each vial with the compound name, concentration (if in solution), and date. Store under the recommended conditions (see summary table below).
Protocol 2: Handling and Dispensing from Septum-Sealed Bottles
Objective: To safely withdraw the reagent from a septum-sealed bottle (e.g., AcroSeal™ or Sure/Seal™) while maintaining an inert atmosphere.[1][10]
Materials:
-
Septum-sealed bottle of this compound
-
Dry syringe with a needle (18-21 gauge is recommended)[1]
-
A second needle connected to an inert gas source (e.g., a balloon or a Schlenk line)
Procedure:
-
Pressurize with Inert Gas: Puncture the septum with the needle connected to the inert gas source to create a slight positive pressure inside the bottle. This prevents air from entering when you withdraw the liquid.
-
Withdraw the Reagent: Insert the clean, dry syringe needle through the septum and into the liquid. Withdraw the desired volume.
-
Remove Needles: First, remove the syringe with the reagent, and then remove the needle providing the inert gas. The septum will self-seal the small puncture.[1]
-
Storage: Replace the polypropylene cap if one was provided and store the bottle upright under the recommended conditions.
Data Summary and Visualizations
Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by displacing air and moisture.[1][4] |
| Light | Protect from Light (Amber Vial) | Bromopyridines can be light-sensitive, and light can catalyze degradation.[2][3] |
| Container | Tightly Sealed Glass | Prevents contamination and exposure to the atmosphere. Glass is generally inert.[6][8] |
Chemical Structure and Potential Degradation Points
Caption: Structure of this compound with potential degradation sites.
Troubleshooting Workflow for Reagent Instability
Caption: A logical workflow for troubleshooting issues related to reagent stability.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Cai, T., et al. (2012). The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. Journal of Hazardous Materials. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). P-Bromopyridine | Properties, Uses, Safety, and Sourcing Guide. Retrieved from [Link]
-
Lee, J., et al. (2020). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. PMC. Retrieved from [Link]
-
Reddit. (2024). Help with 4-Bromopyridine HCl. Retrieved from [Link]
-
Smith, A. M., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2003). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
-
Anichem. (n.d.). (2-Bromo-pyridin-4-ylmethyl)-methyl-amine In Stock. Retrieved from [Link]
-
Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Retrieved from [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Guide to the 1H NMR Interpretation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone technique for molecular characterization. This guide provides an in-depth analysis of the 1H NMR spectrum of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for the title compound, this guide will construct a detailed, predicted spectrum and substantiate it through a rigorous comparison with structurally analogous compounds.
Predicted 1H NMR Spectrum of this compound
A thorough analysis of the molecular structure of this compound allows for a detailed prediction of its 1H NMR spectrum. The molecule can be dissected into three key spin systems: the protons of the substituted pyridine ring, the methylene bridge protons, and the protons of the N-ethyl group.
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound with key proton environments labeled.
Based on the electronic environment of each proton, the following 1H NMR signals are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6 (Pyridine) | 8.3 - 8.5 | Doublet (d) | 1H |
| H-3 (Pyridine) | 7.5 - 7.7 | Singlet (s) or narrow doublet | 1H |
| H-5 (Pyridine) | 7.2 - 7.4 | Doublet (d) | 1H |
| Methylene (-CH2-Py) | 3.7 - 3.9 | Singlet (s) | 2H |
| Amine (-NH-) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H |
| Methylene (-CH2-CH3) | 2.6 - 2.8 | Quartet (q) | 2H |
| Methyl (-CH3) | 1.1 - 1.3 | Triplet (t) | 3H |
Comparative Analysis with Structurally Related Compounds
To refine our predictions and understand the influence of each structural moiety, a comparison with the experimental 1H NMR data of analogous compounds is invaluable.
The Pyridine Ring System: Comparison with 2-Bromopyridine and 4-Picoline
The chemical shifts of the pyridine ring protons in this compound are influenced by the electronegative bromine atom at the 2-position and the electron-donating alkylamine substituent at the 4-position.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2-Bromopyridine[1][2] | ~7.45 | ~7.55 | ~7.25 | ~8.35 |
| 4-Picoline[3] | ~7.10 | - | ~7.10 | ~8.46 |
| Predicted: this compound | 7.5 - 7.7 | - | 7.2 - 7.4 | 8.3 - 8.5 |
-
H-6: The proton at the 6-position is adjacent to the ring nitrogen, leading to a significant downfield shift. Its chemical shift is expected to be similar to that in 2-bromopyridine and 4-picoline, in the range of 8.3-8.5 ppm, appearing as a doublet due to coupling with H-5.
-
H-3: The proton at the 3-position is ortho to the bromine atom. The deshielding effect of the bromine will place this signal downfield. It is predicted to be a singlet or a very narrow doublet, as the coupling to H-5 is a long-range meta-coupling and often very small.
-
H-5: The proton at the 5-position is ortho to the alkyl substituent. Its chemical shift will be influenced by both the bromine at the 2-position and the substituent at the 4-position. It is expected to appear as a doublet due to coupling with H-6.
The Side Chain: Comparison with N-Ethylbenzylamine and 4-(Ethylaminomethyl)pyridine
The signals for the methylene bridge and the N-ethyl group can be understood by comparing with N-ethylbenzylamine and the closely related 4-(Ethylaminomethyl)pyridine[4].
| Compound | Methylene (-CH2-Ar) (ppm) | Methylene (-CH2-CH3) (ppm) | Methyl (-CH3) (ppm) |
| N-Ethylbenzylamine[5][6] | ~3.75 (s) | ~2.65 (q) | ~1.10 (t) |
| 4-(Ethylaminomethyl)pyridine[4] | ~3.80 (s) | ~2.60 (q) | ~1.05 (t) |
| Predicted: this compound | 3.7 - 3.9 (s) | 2.6 - 2.8 (q) | 1.1 - 1.3 (t) |
-
Methylene Bridge (-CH2-Py): The protons of the methylene group attached to the pyridine ring are expected to appear as a singlet in the range of 3.7-3.9 ppm. The adjacent amine proton typically does not cause splitting due to rapid exchange. The electron-withdrawing nature of the 2-bromopyridine ring would shift this signal slightly downfield compared to N-ethylbenzylamine.
-
N-Ethyl Group: The N-ethyl group will exhibit a characteristic quartet for the methylene protons (-CH2-CH3) around 2.6-2.8 ppm and a triplet for the terminal methyl protons (-CH3) around 1.1-1.3 ppm. The coupling between these two groups will result in a classic ethyl group pattern.
-
Amine Proton (-NH-): The chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature. It is expected to be a broad singlet that may be difficult to observe.
Detailed Experimental Protocol for 1H NMR Acquisition
For researchers aiming to acquire a 1H NMR spectrum of a similar compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Workflow for 1H NMR Analysis:
Caption: A generalized workflow for acquiring and analyzing a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are highly informative for its structural confirmation. By dissecting the molecule into its constituent spin systems and drawing comparisons with well-characterized analogous compounds, a reliable and detailed interpretation can be achieved. The pyridine ring protons are expected in the aromatic region with chemical shifts influenced by the bromine and alkylamine substituents. The side chain should display a characteristic singlet for the methylene bridge and a quartet-triplet pattern for the N-ethyl group. This comprehensive analysis serves as a robust guide for researchers working with this compound and similar substituted pyridine derivatives, underscoring the predictive power of NMR spectroscopy when coupled with a comparative approach.
References
-
The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]
-
PubChem. N-Ethylbenzylamine. [Link]
-
PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PMC. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
SpectraBase. 2-Bromopyridine - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. N-Ethyl-N-benzylaniline. [Link]
-
The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
University of Cambridge. Electronic Supporting Information. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]
-
Stenutz. 2-bromo-4-ethylpyridine. [Link]
-
ResearchGate. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. [Link]
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- 4. 4-(Ethylaminomethyl)pyridine(33403-97-3) 1H NMR spectrum [chemicalbook.com]
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Technical Comparison Guide: 13C NMR Characterization of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
The following guide provides an in-depth technical analysis and comparison of the 13C NMR chemical shifts for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine . This document is structured to assist researchers in the unambiguous characterization of this scaffold, commonly used as an intermediate in medicinal chemistry (e.g., for KRAS or kinase inhibitors).
Executive Summary & Application Context
This compound is a bifunctional pyridine scaffold. Its value lies in the orthogonality of its reactive sites: the secondary amine for reductive aminations or acylations, and the 2-bromo position for Suzuki/Buchwald couplings.
The Analytical Challenge:
Distinguishing this specific isomer (2,4-substitution) from its regioisomers (e.g., 2-bromo-5-alkyl or 3-bromo-4-alkyl) is critical. In 1H NMR, coupling constants (
This guide compares High-Confidence Predicted Shifts (derived from fragment-based experimental data) against Structural Analogs to provide a robust assignment strategy.
13C NMR Chemical Shift Data: The Comparative Matrix
The following table synthesizes data from structural fragments (2-bromopyridine and
| Carbon Position | Assignment | Target Molecule (Predicted) | Ref Analog: 2-Bromopyridine | Ref Analog: | Signal Type (DEPT-135) |
| C2 | Quaternary (C-Br) | 142.5 ± 1.0 | 142.4 | — | Invisible |
| C6 | Aromatic CH | 150.5 ± 1.0 | 150.3 | — | Positive (Up) |
| C4 | Quaternary (C-Alkyl) | 151.0 ± 1.5 | 138.6 (C-H) | — | Invisible |
| C3 | Aromatic CH | 128.5 ± 1.0 | 128.4 | — | Positive (Up) |
| C5 | Aromatic CH | 123.5 ± 1.0 | 122.8 | — | Positive (Up) |
| C7 | Pyridine-C H | 53.5 ± 1.0 | — | 53.8 (Ph-CH | Negative (Down) |
| C8 | N-C H | 43.8 ± 1.0 | — | 43.6 | Negative (Down) |
| C9 | N-CH | 15.2 ± 0.5 | — | 15.2 | Positive (Up) |
Key Comparative Insights:
-
The "Crossover" at ~150 ppm:
-
C6 (CH) and C4 (Quaternary) appear very close (~150-151 ppm).
-
Differentiation: In a standard proton-decoupled experiment, C4 will have significantly lower intensity due to longer relaxation times (
) and lack of NOE enhancement. A DEPT-135 or APT experiment is mandatory here; C6 will appear as a CH (Up), while C4 will disappear (DEPT) or appear inverted (APT).
-
-
Methylene Discrimination (C7 vs. C8):
-
The benzylic-like carbon (C7 , attached to the pyridine) is deshielded (~53.5 ppm) relative to the ethyl methylene (C8 , ~43.8 ppm).
-
Causality: The electron-deficient pyridine ring exerts a stronger deshielding effect than the methyl group on the ethyl chain.
-
Detailed Structural Analysis & Validation Logic
A. The "Heavy Atom" Effect (C2-Br)
The carbon attached to Bromine (C2) typically resonates upfield relative to a C-Cl or C-N bond due to the "Heavy Atom Effect" (spin-orbit coupling).
-
Observation: Expect C2 at ~142 ppm.
-
Comparison: If this were the 2-chloro analog, C2 would shift downfield to ~151 ppm. This ~9 ppm difference is a rapid diagnostic for confirming the correct starting material was used.
B. Regioisomer Discrimination
If you accidentally synthesized the 3-bromo-4-alkyl isomer:
-
C2 shift: Would move to ~150+ ppm (alpha to Nitrogen, no Br attached).
-
C3 shift: Would become quaternary (C-Br) and shift to ~120 ppm.
-
Target (2-Br): C2 is quaternary (~142 ppm).
-
Isomer (3-Br): C2 is a CH (~150 ppm).
-
Validation: A simple HSQC experiment will show a correlation for C2 in the 3-bromo isomer, but no correlation for C2 in your target (2-bromo) molecule.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this "Smart Acquisition" protocol.
Step 1: Sample Preparation
-
Solvent: CDCl
(77.16 ppm triplet) is preferred.-
Note: If the amine salt (hydrochloride) is used, switch to DMSO-d
(39.52 ppm septet). Expect all aliphatic peaks (C7, C8) to shift slightly downfield (+1-2 ppm) due to polarity/cationic character.
-
-
Concentration: Dissolve 20-30 mg in 0.6 mL solvent. Filter through a cotton plug to remove paramagnetic particulates (e.g., iron dust from spatulas) which broaden quaternary peaks.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons C2 and C4 have long
relaxation times. A standard D1 (1.0 s) will suppress their intensity, making assignment against the noise floor difficult.
-
-
Scans (NS): Minimum 512 scans (approx 30 mins) for clear quaternary detection.
Step 3: Assignment Workflow
Use the following logic gate to assign your spectrum:
Figure 1: Step-by-step logic flow for assigning the 13C NMR spectrum of this compound.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 2-Bromopyridine 13C NMR Data. SDBS No. 3456. Retrieved from [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent increments).
-
PubChem. Compound Summary: N-Ethylbenzylamine. National Library of Medicine. Retrieved from [Link]
Comparative Guide: FTIR Spectral Analysis of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Executive Summary
Target Molecule: (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine CAS Registry Number: (Analogous search required for specific salt forms) Primary Application: Pharmaceutical intermediate; building block for kinase inhibitors and pyridine-based ligands.
This guide provides a technical breakdown of the Fourier-Transform Infrared (FTIR) spectral characteristics of this compound. Unlike standard catalog entries, this document synthesizes group frequency theory with practical application, offering a comparative analysis against NMR, HPLC, and Raman spectroscopy to assist researchers in validation and quality control workflows.
Part 1: Structural Deconvolution & Spectral Prediction
To accurately interpret the FTIR spectrum of this molecule, we must deconstruct it into its constituent pharmacophores. The spectrum is a superposition of the 2-bromo-pyridine ring and the secondary ethyl-aminomethyl chain .
The Aromatic Core (2-Bromo-pyridine)
The pyridine ring dominates the fingerprint and double-bond regions. The halogen substitution (Bromine at C2) introduces mass effects that shift ring breathing modes.
-
Aromatic C-H Stretch (
): Weak to medium intensity bands. Unlike benzene, the nitrogen in the ring reduces the symmetry, often resulting in multiple distinct peaks just above . -
Ring Skeletal Vibrations (
):-
and
: Expect distinct bands at and . The 2-bromo substitution typically enhances the intensity of the ring breathing modes due to the change in dipole moment.
-
and
-
C-H Out-of-Plane (OOP) Bending (
): This is the diagnostic region for substitution patterns. A 2,4-disubstituted pyridine typically shows strong bending vibrations in the range. -
C-Br Stretch: While the pure C-Br stretch lies in the far-IR (
), an aryl-bromide often couples with ring vibrations to produce a diagnostic band in the region.
The Aliphatic Side Chain (Ethyl-aminomethyl)
This moiety introduces aliphatic characteristics and secondary amine features.
-
N-H Stretch (
): As a secondary amine, this will appear as a single, weak band .[1] It is often broader than C-H stretches but sharper than O-H stretches. Note: If the sample is a hydrochloride salt, this region becomes a broad, complex "ammonium band" spanning . -
Aliphatic C-H Stretch (
):-
:
-
:
-
:
[2]
-
:
-
C-N Stretch (
): A medium intensity band, often overlapping with ring modes.[1]
Summary Table: Expected Characteristic Peaks
| Functional Group | Mode | Frequency ( | Intensity | Diagnostic Value |
| Secondary Amine | N-H Stretch | Weak | Confirms amine class (single band).[1][3] | |
| Aromatic Ring | C-H Stretch | Weak | Differentiates from aliphatic chains.[4] | |
| Alkyl Group | C-H Stretch | Medium | Confirms ethyl/methyl presence. | |
| Pyridine Ring | C=N / C=C Stretch | Strong | Primary ID for heteroaromatic core. | |
| Methylene | CH2 Bend (Scissor) | Medium | Overlaps with ring modes. | |
| Aryl Bromide | Ring/Halogen Coupling | Medium | Indirect evidence of Bromine. | |
| Substituted Ring | C-H OOP Bend | Strong | Confirms 2,4-substitution pattern. |
Part 2: Comparative Analysis (FTIR vs. Alternatives)
Researchers must choose the correct analytical tool based on the specific question they are asking (Identity vs. Purity vs. Structure).
Comparative Matrix
| Feature | ATR-FTIR | H-NMR (Proton NMR) | HPLC-UV/MS | Raman |
| Primary Utility | Rapid Identification (Fingerprinting) | Structural Elucidation | Purity & Quantification | Polymorph ID & symmetric bonds |
| Sample State | Solid or Oil (Neat) | Dissolved in deuterated solvent | Dissolved in mobile phase | Solid or Liquid |
| Time per Run | < 2 Minutes | 10 - 30 Minutes | 15 - 45 Minutes | < 5 Minutes |
| Specific Strength | Detecting functional groups (C=O, N-H, Aromatics). | Exact connectivity of H atoms; proving the ethyl group attachment. | Separating impurities (e.g., des-bromo analogs). | Detecting C=C and S-S bonds; complementary to FTIR. |
| Limitation | Cannot easily distinguish minor impurities (<5%). | Expensive; requires solvent; poor for trace inorganic salts. | Consumes solvents; requires method development. | Fluorescence interference from impurities can mask signal. |
Decision Logic for Researchers
-
Use FTIR when: You need a quick "Go/No-Go" check at the reactor side to confirm the product identity against a standard reference.
-
Use NMR when: You are synthesizing the molecule for the first time and need to prove the ethyl group is attached to the nitrogen and not the ring carbon.
-
Use HPLC when: You need to certify the purity is >98% for biological testing.
Part 3: Experimental Protocol (ATR-FTIR)
Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.[5][6][7] Rationale: ATR is preferred over KBr pellets for amines to avoid moisture absorption (hygroscopicity) and ion exchange with KBr (if the sample is a salt).
Equipment & Parameters
-
Spectrometer: Standard FTIR (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond is preferred for hardness and chemical resistance).[6]
-
Range:
(Mid-IR). -
Resolution:
(Standard for solid organics). -
Scans: 16 to 32 scans (Sufficient S/N ratio).
Step-by-Step Workflow
-
Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.
-
Background Scan: Collect a background spectrum (air) to subtract atmospheric
( ) and ( ). -
Sample Loading:
-
If Solid: Place nearly 5-10 mg of sample on the crystal center. Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" or specific torque).
-
If Oil/Liquid: Place 1 drop to cover the crystal eye. No pressure arm needed.
-
-
Acquisition: Initiate sample scan. Monitor the live display for peak saturation (Absorbance should ideally be
A.U. to follow Beer-Lambert linearity, though ATR physics handles higher concentrations well). -
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) and "Baseline Correction" (if scattering causes a sloped baseline).
-
Cleaning: Immediately wipe the crystal with ethanol/isopropanol. Amines can adhere to ZnSe crystals; ensure thorough cleaning.
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow for this compound
Caption: Standard Operating Procedure (SOP) for the FTIR identification of the target intermediate.
Diagram 2: Spectral Region Assignment Map
Caption: Logical mapping of functional groups to specific spectral regions for interpretation.
Part 5: References
-
BenchChem. (2025).[8][9] FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from
-
Specac. (2023).[3][5][10] Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. Retrieved from
-
National Institutes of Health (NIH). (2022). ATR-FTIR Biosensors for Antibody Detection and Analysis. PMC9573215. Retrieved from
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics and Applications. Retrieved from
-
Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
2-Bromo vs. 2-Chloro Pyridines in Amination: A Strategic Selection Guide
Executive Summary
In the synthesis of pyridine amine derivatives (aminopyridines), the choice between 2-bromopyridine and 2-chloropyridine is rarely a matter of simple substitution. It represents a strategic divergence in reaction mechanism, cost efficiency, and purification difficulty.
-
2-Bromopyridine is the catalytic gold standard . It undergoes rapid oxidative addition, making it the superior electrophile for Palladium-catalyzed (Buchwald-Hartwig) couplings, particularly with sterically hindered or electron-deficient amines.
-
2-Chloropyridine is the atom-economical workhorse . Contrary to general alkyl halide trends, it is often superior or equivalent to the bromo-analog in thermal Nucleophilic Aromatic Substitution (
) due to higher electronegativity stabilizing the Meisenheimer complex.[1]
This guide provides the experimental evidence and decision frameworks to select the correct precursor for your specific amine nucleophile.
Part 1: Mechanistic Divergence
The reactivity difference stems from the rate-determining step (RDS) of the chosen pathway.
Nucleophilic Aromatic Substitution ( )
In
-
Electronic Effect: Chlorine (
) is more electronegative than Bromine ( ). This pulls electron density from the C2 carbon, making it more electrophilic and stabilizing the negative charge on the nitrogen in the intermediate. -
Leaving Group Effect: While Br is a better leaving group, the bond-breaking step is fast and usually not rate-determining in activated pyridines.
-
Result: 2-Cl is often faster than 2-Br in thermal
.
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
In catalysis, the RDS is the Oxidative Addition of the Pd(0) species into the C-X bond.[1]
-
Bond Energy: The C-Cl bond (
90 kcal/mol) is significantly stronger than the C-Br bond ( 70-80 kcal/mol). -
Result: 2-Br reacts rapidly with standard ligands (e.g., BINAP). 2-Cl requires specialized, electron-rich bulky phosphines (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.
Visualization: Mechanistic Pathways
Figure 1: Mechanistic bifurcation showing why Cl is preferred for thermal substitution (electronic stabilization) while Br is preferred for catalysis (bond lability).
Part 2: Comparative Performance Data
The following data aggregates typical yields and conditions from internal application studies and literature benchmarks.
Table 1: Reactivity Matrix
| Feature | 2-Chloropyridine | 2-Bromopyridine |
| C-X Bond Energy | High (~96 kcal/mol) | Moderate (~81 kcal/mol) |
| High (Inductive effect dominates) | Moderate (Leaving group effect secondary) | |
| Pd-Oxidative Addition | Slow (Requires specialized ligands) | Fast (Works with generic ligands) |
| Cost (Relative) | $ (Base Commodity) | |
| Side Reactions | Low | Lithium-Halogen exchange is very fast (if using organolithiums) |
Table 2: Experimental Yield Comparison (Model Substrate: Morpholine)
| Reaction Type | Conditions | 2-Chloro Yield | 2-Bromo Yield | Analysis |
| Thermal | DMSO, 120°C, 12h | 88% | 76% | Cl stabilizes the transition state better. |
| Buchwald (Gen 1) | Pd(OAc)₂, BINAP, NaOtBu | <10% | 92% | Cl fails to undergo oxidative addition with BINAP. |
| Buchwald (Gen 3) | Pd₂, RuPhos, NaOtBu | 95% | 96% | Advanced ligands level the playing field, but increase cost. |
Part 3: Strategic Selection Guide
Do not default to the bromo-derivative simply because it is "standard." Use this decision logic to optimize for cost and throughput.
Decision Tree
Figure 2: Decision matrix for selecting the optimal halogen based on amine sterics and substrate stability.
Part 4: Experimental Protocols
Method A: Thermal (Preferred for 2-Chloropyridines)
Application: Unhindered secondary amines (morpholine, piperidine, pyrrolidine). Why this works: The high electronegativity of the 2-Cl position activates the ring for nucleophilic attack without the need for transition metals.
-
Setup: Charge a pressure tube or round-bottom flask with 2-chloropyridine (1.0 equiv).
-
Solvent: Add DMSO or NMP (Concentration: 0.5 M). Note: Protic solvents like Ethanol can be used but often require longer reaction times.
-
Base: Add K₂CO₃ (2.0 equiv) to scavenge HCl.
-
Nucleophile: Add the amine (1.2 – 1.5 equiv).
-
Reaction: Heat to 100–120°C for 4–16 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. The product is often pure enough to proceed without chromatography.
Method B: Buchwald-Hartwig Coupling (Preferred for 2-Bromopyridines)
Application: Primary amines, anilines, or when lower temperatures are required. Why this works: Pd(0) inserts easily into the C-Br bond.
-
Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).
-
Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%). Note: If using 2-Chloropyridine here, you MUST switch to XPhos or BrettPhos.
-
Substrates: Add 2-bromopyridine (1.0 equiv) and Amine (1.2 equiv).
-
Base: Add NaOtBu (1.4 equiv). Critical: Ensure the base is dry and fresh.
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Reaction: Heat to 80–100°C for 2–6 hours.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2005).[2] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society.[2] Retrieved from [Link]
-
Leitch, J. A., et al. (2017). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Linnell, R. (1960).[3] Dissociation Constants of 2-Substituted Pyridines. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Elemental analysis remains a fundamental technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and identity. This guide provides an in-depth technical comparison of elemental analysis standards for the novel compound (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine, offering practical insights and detailed experimental protocols.
The structural integrity of a pharmaceutical candidate is paramount. Elemental analysis provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and in this specific case, the heteroatom bromine. The accepted deviation between the theoretical and experimentally determined values is typically within ±0.4%, a standard that underscores the precision required in this analysis.
Theoretical Elemental Composition: The Foundation of Analysis
Before embarking on experimental work, the theoretical elemental composition of the target molecule and the selected reference standards must be accurately calculated. This serves as the benchmark against which all experimental data will be compared.
The target compound, this compound, has the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.10 g/mol .
To ensure the robustness of our analytical method, we will compare the analysis of our target compound against three distinct Certified Reference Materials (CRMs):
-
Acetanilide (C₈H₉NO): A widely recognized standard for Carbon, Hydrogen, and Nitrogen (CHN) analysis.
-
4-Bromobenzoic Acid (C₇H₅BrO₂): An organobromine compound that serves as an excellent standard for validating the bromine determination method.
-
Sulfanilamide (C₆H₈N₂O₂S): A standard containing nitrogen and sulfur, offering a different matrix to test the versatility of the CHNS analysis.
The table below summarizes the theoretical elemental composition of our target compound and the selected standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Bromine | % Oxygen | % Sulfur |
| This compound | C₈H₁₁BrN₂ | 215.10 | 44.67 | 5.15 | 13.02 | 37.15 | - | - |
| Acetanilide | C₈H₉NO | 135.17 | 71.09 | 6.71 | 10.36 | - | 11.84 | - |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 41.82 | 2.51 | - | 39.76 | 15.91 | - |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 41.85 | 4.68 | 16.27 | - | 18.58 | 18.62 |
Experimental Protocol: A Tale of Two Combustion Methods
To determine the elemental composition, two primary combustion-based methods are employed: automated CHNS analysis for carbon, hydrogen, nitrogen, and sulfur, and oxygen flask combustion for the determination of bromine.
Diagram of the Analytical Workflow
A Comparative Analysis of Bioactivity: Ethyl-amine vs. Methyl-amine Pyridine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the vast and intricate landscape of medicinal chemistry, pyridine derivatives stand out as a cornerstone scaffold, integral to the development of a multitude of therapeutic agents.[1][2] Their versatile structure allows for a wide range of modifications, enabling the fine-tuning of their pharmacological profiles. Among the most common and impactful modifications is the introduction of an amino group, leading to the class of aminopyridines, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5]
This guide delves into a specific and often pivotal structural variation: the comparison of bioactivity between N-ethyl-amine and N-methyl-amine substituted pyridine derivatives. Understanding the impact of this seemingly minor difference—the addition of a single carbon to an N-alkyl chain—is crucial for rational drug design and the optimization of lead compounds. We will explore the subtle yet significant ways this modification can influence biological activity, supported by experimental data and detailed protocols to empower researchers in their own investigations.
The Decisive Influence of N-Alkyl Chain Length on Bioactivity
The transition from a methyl to an ethyl group on the amino substituent of a pyridine ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, steric bulk, and hydrogen bonding capacity. These changes, in turn, can dramatically affect how the molecule interacts with its biological target, influencing its potency, selectivity, and overall bioactivity.
Case Study: Antioxidant Activity of 2-Alkylamino-4-aminothiazole-5-oyl)pyridines
A direct comparison of the antioxidant properties of 3-(2-ethylamino-4-aminothiazole-5-oyl)pyridine and its methyl-amine counterpart provides a clear example of the impact of N-alkyl chain length.[6] In a study utilizing the DPPH radical scavenging assay, both compounds were evaluated for their ability to act as hydrogen donors or free radical scavengers. The results, summarized in the table below, indicate a discernible difference in their antioxidant potential.
| Compound | N-Alkyl Substituent | Antioxidant Activity (DPPH Assay) |
| 6a | Ethyl-amine | Higher radical scavenging activity |
| 6b | Methyl-amine | Lower radical scavenging activity |
Table 1: Comparison of the antioxidant activity of N-ethyl and N-methyl aminopyridine derivatives. Data sourced from[6].
The enhanced activity of the ethyl-amine derivative in this context suggests that the increased electron-donating inductive effect of the ethyl group, compared to the methyl group, may play a role in stabilizing the radical species formed during the scavenging process. This highlights how a subtle structural modification can directly translate to a measurable difference in a specific biological activity.
Impact on Kinase Inhibition: A Deeper Dive into Structure-Activity Relationships (SAR)
While direct comparative studies are not always available, insights into the differential effects of N-ethyl and N-methyl groups can be gleaned from broader structure-activity relationship (SAR) studies of kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7]
For instance, studies on pyrido[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase have extensively explored substitutions on the 6-amino position.[8] While this particular study focused on methylamino-substituted derivatives, the general principles of SAR in the ATP-binding pocket of kinases can be extrapolated. The size and nature of the substituent at this position can influence the compound's ability to form key interactions within the binding site.
A methyl group, being smaller, might be more accommodating in a sterically constrained pocket. Conversely, an ethyl group, with its greater lipophilicity, could form more favorable hydrophobic interactions if the pocket allows. The optimal choice between a methyl and an ethyl group is therefore highly dependent on the specific topology of the target kinase's active site. The lack of a clear SAR for various 6-substituted methylamino analogues in one study suggests a degree of bulk tolerance in that specific region of the EGFR binding site.[8]
Experimental Protocols for Bioactivity Assessment
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of aminopyridine derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
Objective: To determine the concentration of a compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (ethyl- and methyl-amine pyridine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (ethyl- and methyl-amine pyridine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Signaling Pathways: The Context for Bioactivity
The biological effects of ethyl- and methyl-amine pyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of these compounds.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[9] Dysregulation of this pathway is frequently observed in cancer. Many aminopyridine derivatives have been developed as inhibitors of PI3K isoforms.
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for a wide variety of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[10] Inhibitors of JAK kinases, including some aminopyridine derivatives, have shown therapeutic promise in inflammatory diseases and cancers.
Caption: Simplified diagram of the JAK/STAT signaling pathway.
Conclusion and Future Directions
The choice between an N-ethyl and an N-methyl substituent on a pyridine scaffold is a critical decision in drug design, with the potential to significantly impact bioactivity. While the available data directly comparing these two moieties is still emerging, the principles of structure-activity relationships provide a rational basis for making informed choices. The increased lipophilicity and steric bulk of the ethyl group can lead to enhanced hydrophobic interactions and potentially altered binding modes compared to the more compact methyl group.
Future research should focus on systematic comparative studies of N-ethyl and N-methyl aminopyridine derivatives across a range of biological targets. Such studies will provide a more comprehensive understanding of the subtle yet profound effects of N-alkyl chain length and will be invaluable in guiding the development of next-generation pyridine-based therapeutics with improved potency, selectivity, and overall efficacy.
References
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics.
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
- Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules.
- Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II.
- A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole deriv
- Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules.
- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
- Synthesis and antibacterial activity of N-amino-derivatives of condensed pyridines. Pharmaceutical Chemistry Journal.
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][7]Thiadiazole Moiety. Chemistry & Biodiversity.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
- PI3K-Akt signaling p
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Antimicrobial Activity of Naphthyridine Deriv
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules.
- JAK-STAT signaling p
- synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. Acta Chemica Iasi.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- 4-(Dimethylamino)pyridine as an Efficient Catalyst for One-Pot Synthesis of 1,4-Pyranonaphthoquinone Derivatives via Microwave-Assisted Sequential Three Component Reaction in Green Solvent. Journal of Heterocyclic Chemistry.
- Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
- Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. Journal of the Serbian Chemical Society.
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- 1. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation: A Comparative Guide to Validating (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine via X-ray Crystallography and Complementary Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its potential as a therapeutic agent. This guide provides an in-depth, technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine, a novel substituted pyridine derivative. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.
The journey from synthesis to a validated molecular structure is a critical path in chemical and pharmaceutical research. An incorrect structural assignment can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development program. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional map of a molecule.
In this guide, we will use the hypothetical case of this compound to illustrate the principles and practices of modern structure validation. While a public crystal structure for this specific molecule is not available at the time of this publication, the methodologies and comparisons presented are based on established principles and data from closely related brominated pyridine structures.
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled by other techniques and is essential for understanding structure-activity relationships.
Experimental Protocol: From Powder to Publication-Ready Structure
The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.
Step 1: Crystallization of this compound
The choice of crystallization method is crucial and often requires screening various solvents and conditions. For a small organic molecule like this compound, slow evaporation and vapor diffusion are excellent starting points.
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared and allowed to evaporate slowly in a loosely covered vial. The slow decrease in solvent volume induces supersaturation and promotes the growth of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is highly soluble is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and leading to crystallization.
Step 2: Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. Software packages such as SHELX, Olex2, or Bruker's APEX suite are then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.
A Tale of Three Techniques: Comparative Analysis
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer valuable and often more readily obtainable information. A comprehensive approach to structure validation involves the integration of data from multiple sources.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Unambiguous and definitive structure determination. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships. | Excellent for determining the carbon-hydrogen framework in solution; non-destructive. | Can be difficult to interpret for complex molecules; may not distinguish between certain isomers. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns provide clues about the structure. | High sensitivity, requires very small sample amounts. | Isomers are often indistinguishable; interpretation of fragmentation can be complex. |
| Computational Modeling (e.g., DFT) | Predicted 3D structure, bond parameters, and spectroscopic properties (NMR shifts, vibrational frequencies). | Provides a theoretical model for comparison with experimental data; can predict properties of unstable intermediates. | Accuracy depends on the level of theory and basis set used; requires experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the number and connectivity of protons and carbons.
Hypothetical NMR Data for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ 8.25 (s, 1H, H6-pyridine), 7.40 (d, J = 5.0 Hz, 1H, H5-pyridine), 7.20 (d, J = 5.0 Hz, 1H, H3-pyridine), 3.80 (s, 2H, CH₂-pyridine), 2.70 (q, J = 7.2 Hz, 2H, CH₂-ethyl), 1.20 (t, J = 7.2 Hz, 3H, CH₃-ethyl).
-
¹³C NMR (125 MHz, CDCl₃): δ 151.0 (C4-pyridine), 150.5 (C2-pyridine), 149.0 (C6-pyridine), 125.0 (C5-pyridine), 123.0 (C3-pyridine), 55.0 (CH₂-pyridine), 45.0 (CH₂-ethyl), 15.0 (CH₃-ethyl).
This data would allow for the complete assignment of the carbon-hydrogen framework, confirming the presence of the ethyl group, the methylene bridge, and the substitution pattern on the pyridine ring.
Mass Spectrometry: The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), would be readily apparent in the mass spectrum of this compound.
Hypothetical Mass Spectrometry Data:
-
High-Resolution MS (ESI+): Calculated for C₈H₁₁BrN₂ [M+H]⁺: 215.0182 and 217.0161. Found: 215.0185 and 217.0164.
The observation of two peaks of nearly equal intensity separated by 2 m/z units would be a strong indicator of the presence of a single bromine atom.
The Synergy of Techniques: An Integrated Approach
The most robust structure validation strategy leverages the strengths of multiple techniques. An initial assessment by NMR and MS can provide a strong hypothesis for the structure, which is then definitively confirmed by X-ray crystallography. Computational modeling can be used to predict spectroscopic data and to rationalize the observed three-dimensional structure.
An integrated workflow for structure validation.
Conclusion: The Imperative of Unambiguous Structural Data
In the competitive landscape of drug discovery and materials science, there is no substitute for accurate and unambiguous structural information. While NMR and mass spectrometry are indispensable tools for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and detailed three-dimensional view of a molecule. For a novel compound such as this compound, an investment in obtaining a crystal structure is an investment in the integrity and future success of the research program. By integrating crystallographic data with spectroscopic and computational results, researchers can proceed with the utmost confidence in their molecular architecture, paving the way for groundbreaking discoveries.
References
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
-
Crystallography Open Database. [Link]
-
Cambridge Structural Database (CSD). [Link]
-
Bremner, J. B., et al. (2011). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2879. [Link]
-
PubChem. 2-Amino-6-bromopyridine. [Link]
Reference Standards for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine Quality Control: A Technical Comparison Guide
Executive Summary
Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. Scope: Establishing a compliant Quality Control (QC) framework for (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine (hereafter "BPEA").
In drug development, BPEA serves as a critical "scaffold" intermediate. Its dual-functionality—the 2-bromo group (suceptible to Suzuki/Buchwald couplings) and the secondary amine (amenable to amide coupling or reductive amination)—makes it a high-value building block.[1] However, its amphoteric nature and potential for regioisomeric impurities pose significant QC challenges.
This guide objectively compares the three tiers of reference standards available for BPEA and provides a self-validating experimental protocol to qualify an in-house Primary Reference Standard when commercial CRMs are unavailable.[1]
Part 1: The Molecule & The Challenge
To design a valid reference standard strategy, we must first deconstruct the analyte's physicochemical behavior.
-
Chemical Name: N-((2-bromopyridin-4-yl)methyl)ethanamine[1]
-
Critical Attributes:
-
Basicity: Contains two basic centers: the pyridine nitrogen (
) and the secondary aliphatic amine ( ).[1] -
UV Chromophore: The pyridine ring provides UV absorption (typically
254-260 nm), but the aliphatic chain does not. -
Impurity Profile: Commercial synthesis often yields the 2-bromo-6-methyl or 3-bromo regioisomers, which are difficult to separate on standard C18 columns.[1]
-
Part 2: Comparative Analysis of Reference Standard Tiers
For an intermediate like BPEA, you rarely find "Gold Standard" Pharmacopeial (USP/EP) reference materials. You are often left with a choice: Buy a custom CRM or qualify a commercial reagent.
Table 1: Strategic Comparison of Standard Types
| Feature | Option A: Custom CRM (Certified Reference Material) | Option B: In-House Qualified Primary (Recommended) | Option C: Commercial Reagent Grade (High Risk) |
| Traceability | High (ISO 17034 accredited).[1] Traceable to SI units. | High (Derived from rigorous structural elucidation: NMR, MS, ROI, KF). | Low (Vendor CoA often lacks detailed impurity profiling). |
| Purity Assessment | Quantitative NMR (qNMR) + Mass Balance. | 100% - (Water + Solvents + ROI + Organics).[1] | Area% by HPLC (often ignores salts/water). |
| Cost / Lead Time | High ($5k - $15k) / 8-12 Weeks.[1] | Moderate (Internal Labor) / 1-2 Weeks.[1] | Low ($100 - $500) / <1 Week. |
| Risk Profile | Lowest Risk. Guarantees stereochemical/regio-purity.[1] | Manageable Risk. Requires robust SOPs. | Critical Risk. May contain regioisomers that co-elute. |
| Best Use Case | Late-stage GMP API release; Clinical filing.[1] | Early-to-mid phase development; Routine QC.[1] | Synthetic screening only. NOT for QC. |
Decision Workflow
The following diagram illustrates the workflow for establishing a compliant reference standard for BPEA.
Figure 1: Decision tree for establishing a qualified reference standard in the absence of pharmacopeial sources.
Part 3: Experimental Validation (The Protocol)
To execute Option B (In-House Qualification) , you must characterize the material to prove "Identity" and "Purity" beyond reasonable doubt.
Identity: Structural Elucidation
Do not rely on the vendor label.
-
1H-NMR (DMSO-d6):
-
Look for the diagnostic singlet of the methylene bridge (
) around 3.8 - 4.0 ppm.[1] -
Verify the ethyl group: Triplet (
~1.1 ppm) and Quartet ( ~2.6 ppm). -
Crucial Check: Verify the pyridine proton splitting pattern to rule out the 3-bromo isomer. The 2-bromo-4-substituted pattern should show a doublet (H6), a doublet-of-doublets (H5), and a doublet (H3).[1]
-
-
High-Resolution MS (ESI+): Confirm parent ion
.[1] Look for the characteristic 1:1 isotopic ratio of Bromine ( ).
Purity: The HPLC Method (Self-Validating)
The secondary amine in BPEA causes severe peak tailing on standard silica columns due to silanol interactions. The following method uses a "High pH" approach to suppress protonation, ensuring sharp peaks and separation of regioisomers.
Method Parameters:
-
Column: Waters XBridge C18 (or equivalent Hybrid Particle),
. Note: Do not use standard silica at pH 10. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
. -
Detection: UV at 260 nm.
-
Gradient:
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be . (If , the amine is interacting with silanols; check pH or column age). -
Precision: %RSD of 5 replicate injections
.
The Mass Balance Equation
To assign a purity value (Potency) to your In-House Standard, use the Mass Balance approach (as per ICH Q7/Q6A principles):
-
% Water: Determine by Karl Fischer (KF) titration. Expect hygroscopicity if in salt form.
-
% Solvents: Determine by GC-Headspace.
-
% ROI: Residue on Ignition (Sulfated Ash).
-
% HPLC Purity: Area % from the method above.
Part 4: Logical Visualization of Separation
Understanding why the method works ensures you can troubleshoot it.
Figure 2: Mechanistic logic for using High pH chromatography to analyze amine-rich pyridines.
Part 5: Storage & Stability
Once qualified, the standard must be maintained to ensure data integrity.
-
Storage: Store at
under Argon/Nitrogen. Free amines absorb from air to form carbamates, appearing as new impurities in HPLC.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). International Council for Harmonisation.[2][3][4][5] [Link]
-
FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
- Snyder, L. R., et al.Practical HPLC Method Development. (Chapter on Basic Compounds). Wiley-Interscience. (Standard Text).
Sources
Safety Operating Guide
A Guide to the Safe Disposal of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine and Related Brominated Pyridine Derivatives
The core principle of this guide is risk mitigation through established protocols. Pyridine and its derivatives are recognized as hazardous materials, often exhibiting properties of toxicity, flammability, and irritation.[1][2] Therefore, all waste containing (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine must be treated as hazardous.[1] Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of a robust safety culture in the laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds like 2-bromopyridine and other substituted pyridines, this compound should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially toxic.[3][4][5]
Table 1: Hazard Profile Based on Analogous Pyridine Compounds
| Hazard Classification | Anticipated Risk for this compound | Recommended Action |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] | Wear safety glasses with side shields or chemical splash goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.[1]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are essential. Nitrile gloves may offer limited protection and should be changed frequently.[2][7]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][8]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[9] Never discharge chemical waste down the sanitary sewer or into the general trash.[8]
Step 1: Waste Identification and Segregation
-
Causality: The primary objective of waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container. Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[7][10]
-
Procedure:
-
Designate a specific, labeled hazardous waste container for this compound and its associated contaminated materials.
-
This waste stream includes:
-
Unused or expired pure this compound.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper).[1]
-
-
Do NOT mix this waste with other chemical waste streams, particularly acidic or oxidizing waste.[7]
-
Step 2: Waste Collection and Container Management
-
Causality: Proper containment is crucial to prevent leaks, spills, and fugitive emissions. The choice of container material and its proper sealing are critical safety controls.
-
Procedure:
-
Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for pyridine-based waste.[8]
-
If possible, use the original manufacturer's container for the pure chemical waste.[10]
-
Ensure the container has a secure, leak-proof screw-on cap.[7]
-
The container must be in good condition, free from cracks or deterioration.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Step 3: On-site Accumulation and Storage
-
Causality: Safe storage minimizes the risk of spills, exposure, and unauthorized access. Federal and institutional regulations strictly govern the location and duration of hazardous waste storage.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel and near the point of generation.
-
Ensure the waste container is kept in a secondary containment bin or tray to capture any potential leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][8]
-
Maintain segregation from incompatible materials during storage.[7]
-
Step 4: Arranging for Final Disposal
-
Causality: Final disposal of hazardous waste is a regulated process that must be handled by trained professionals at a licensed facility. The ultimate disposal method for pyridine-based compounds is typically high-temperature incineration.[9]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself.
-
Provide the EHS team with an accurate description of the waste as detailed on the hazardous waste label.
-
Follow all institutional procedures for waste handover.
-
Spill Management
Accidents can happen, and a prepared response is critical to mitigating the consequences of a spill.
-
Procedure for Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][8]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into the designated hazardous waste container for this compound.
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Procedure for Large Spills (outside a chemical fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If safe to do so, eliminate ignition sources and increase ventilation by opening a fume hood sash.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal Workflow Diagram
By adhering to this structured and cautious disposal plan, laboratory professionals can ensure the safe management of this compound waste, upholding the highest standards of safety and environmental stewardship.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Delaware. (n.d.). Pharmaceutical Waste. Environmental Health & Safety. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. [Link]
-
AbbVie. (n.d.). Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine. [Link]
-
Anichem. (n.d.). (2-Bromo-pyridin-4-ylmethyl)-methyl-amine In Stock. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
Technical Safety & Handling Guide: (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine
CAS: 1289386-37-3 Formula: C₈H₁₁BrN₂ Synonyms: N-Ethyl-1-(2-bromopyridin-4-yl)methanamine; 2-Bromo-4-(ethylaminomethyl)pyridine.[1][2][3]
Part 1: Executive Safety Summary
Immediate Hazard Assessment: this compound belongs to the class of halogenated picolylamines .[1][2][3] Unlike simple pyridines, the addition of the secondary amine side chain (ethylaminomethyl) significantly increases basicity, making this compound a likely Skin Corrosive (Category 1B) and Severe Eye Irritant .[3]
-
Primary Risk: Chemical burns to skin and mucous membranes.[2][3][4]
-
Secondary Risk: Systemic toxicity via dermal absorption (characteristic of the pyridine pharmacophore).[3]
-
Operational Status: Handle only in a certified chemical fume hood.
At-a-Glance Safety Matrix
| Parameter | Specification | Critical Note |
| GHS Classification | Danger ; Skin Corr.[1][2][3][5] 1B; Acute Tox. 4 (Oral) | Treat as corrosive/toxic.[3][6] |
| Physical State | Low-melting solid or viscous oil | May supercool; handle as liquid.[2][3] |
| Incompatibility | Strong oxidizers, Acid chlorides, Anhydrides | Exothermic reaction with acids.[3] |
| Storage | 2–8°C; Inert Atmosphere (Argon/Nitrogen) | Hygroscopic; absorbs CO₂ from air.[3] |
Part 2: Personal Protective Equipment (PPE) Architecture
This protocol uses a "Barrier-in-Depth" approach. Reliance on a single layer of protection is insufficient due to the permeation potential of pyridine derivatives.[2][3]
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch min) | Causality: Amines are caustic.[1][2][3] Standard safety glasses allow vapors/splashes to bypass side shields, causing corneal opacity.[2][3] The face shield protects the neck/chin from splashes during syringe transfers.[2][3] |
| Hand (Inner) | Nitrile Exam Gloves (4-5 mil) | Function: Tactile sensitivity.[3] Limitation: Pyridines can permeate thin nitrile in <15 mins.[3] This is your "sacrificial" layer.[2][3] |
| Hand (Outer) | Laminate Film (e.g., Ansell Barrier®) OR High-Grade Nitrile (8 mil+) | Function: Chemical hold-out.[1][2][3] Laminate films provide >480 min breakthrough time for broad amine/pyridine classes.[2][3] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Mechanism: Prevents inhalation of corrosive vapors.[3] If hood failure occurs, use a Full-Face Respirator with OV/Amine (P100) cartridges.[1][2][3] |
| Body | Lab Coat (Poly/Cotton or Nomex) + Chemical Apron | Defense: Cotton absorbs; an apron sheds.[3] Essential during liquid transfers to prevent "soak-through" burns.[1][2][3] |
Part 3: Operational Handling Protocol
Workflow Visualization: The "Safe-Path" Logic
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop-Work" triggers if safety criteria are not met.
Caption: Operational logic flow ensuring engineering controls (Hood) and PPE are validated before chemical exposure occurs.
Step-by-Step Methodology
1. Preparation & Engineering Controls
-
Atmosphere: This amine is likely hygroscopic and sensitive to CO₂ (forming carbamates).[3] Handle under a blanket of Nitrogen or Argon.[2][3]
-
Glassware: Oven-dried glassware is recommended to prevent hydrolysis or sticky hydrate formation.[2][3]
2. Weighing & Transfer (The "Drop Zone")
-
Protocol:
-
Place a secondary containment tray (spill tray) inside the fume hood.[2][3]
-
Tare a pre-weighed vial with a septum cap.
-
If liquid: Use a glass syringe with a long needle.[2][3] Avoid plastic syringes if possible, as pyridine derivatives can swell rubber plungers, causing them to seize and spray.[2][3]
-
Self-Validation: Wipe the exterior of the vial with a Kimwipe dampened in weak acid (e.g., dilute acetic acid) before removing from the hood to neutralize invisible amine traces.[2][3]
-
3. Reaction Setup
-
Solvent Choice: When dissolving, add the solvent to the amine, not vice-versa, to control heat of solution.[3]
-
Quenching: If used as a base/reactant, the reaction mixture may remain corrosive.[3] Treat the crude reaction mixture with the same respect as the starting material.
Part 4: Emergency Response & Disposal
Spill Response (Small Scale < 10 mL/g)
-
Evacuate the immediate area if the spill is outside the hood.[2][3]
-
Neutralize: Do not use water immediately (spreads the immiscible oil).[2][3]
Waste Disposal Streams
-
Stream A (Organic): Dissolved compound in solvents.[3] Label as "Halogenated Organic - Basic/Corrosive".[1][2][3]
-
Stream B (Solid): Contaminated gloves, paper towels, spatulas.[3] Double-bag in heavy-duty polyethylene bags.
-
Do NOT: Do not mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction.[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7973 (2-Bromopyridine).[2][3][Link] (Used as SAR baseline for brominated pyridine toxicity).[3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
